Taletrectinib
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVHTYMYEMEBPX-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505514-27-1 | |
| Record name | Taletrectinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALETRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taletrectinib: A Comprehensive Technical Guide on its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib, also known as AB-106 or DS-6051a, is a next-generation, orally available, and highly selective tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target receptor tyrosine kinases c-ros oncogene 1 (ROS1) and neurotrophic tyrosine receptor kinase (NTRK) types 1, 2, and 3.[1][3][4][5] Gene fusions involving ROS1 and NTRK are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6][7][8][9] Taletrectinib has demonstrated potent activity against wild-type ROS1 and NTRK, as well as against resistance mutations, such as the ROS1 G2032R solvent front mutation, which confers resistance to earlier-generation inhibitors like crizotinib.[2][3][10] This guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental data.
Molecular Structure and Chemical Properties
Taletrectinib is a synthetic organic small molecule.[2] Its chemical and physical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine[1] |
| Chemical Formula | C23H24FN5O[1][11] |
| CAS Number | 1505514-27-1 (free base)[1][2][11][12] |
| 1505515-69-4 (adipate salt)[4][11][12][13][14][15] | |
| SMILES | C--INVALID-LINK--C4=CC(=CC=C4)F">C@HN[1] |
| InChIKey | HEVHTYMYEMEBPX-HZPDHXFCSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 405.5 g/mol [1][11] |
| Appearance | White to off-white solid[8][15] |
| Solubility | Insoluble in water and ethanol.[8] Soluble in DMSO (≥ 50 mg/mL), and various in vivo formulations using DMSO, PEG300, Tween-80, and saline or corn oil.[3][5][16] |
Mechanism of Action and Signaling Pathway
Taletrectinib functions as an ATP-competitive inhibitor of ROS1 and NTRK kinases.[3][14] In cancers driven by ROS1 or NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to hyperactivation of downstream signaling pathways that promote uncontrolled cell proliferation and survival.[6][10][17]
Taletrectinib binds to the ATP-binding site of the ROS1 and NTRK kinase domains, inhibiting their autophosphorylation.[10][18] This blockade prevents the activation of key downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis (programmed cell death).[18][19] A key advantage of taletrectinib is its ability to penetrate the central nervous system (CNS) and its efficacy against acquired resistance mutations, such as ROS1 G2032R, which are a common mechanism of failure for first-generation TKIs.[2][8][10][18]
References
- 1. Taletrectinib | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taletrectinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Portico [access.portico.org]
- 9. targetedonc.com [targetedonc.com]
- 10. What is Taletrectinib used for? [synapse.patsnap.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Taletrectinib - Wikipedia [en.wikipedia.org]
- 13. Taletrectinib - Protheragen [protheragen.ai]
- 14. medchemexpress.com [medchemexpress.com]
- 15. xcessbio.com [xcessbio.com]
- 16. Taletrectinib | ROS | ROS Kinase | Trk receptor | TargetMol [targetmol.com]
- 17. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Taletrectinib in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. trustedpharmaguide.com [trustedpharmaguide.com]
Taletrectinib's Target Selectivity Profile: A Deep Dive into ROS1 vs. NTRK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the target selectivity profile of taletrectinib, with a specific focus on its differential activity against ROS1 and the NTRK family of kinases (NTRK1, NTRK2, and NTRK3). Understanding this selectivity is crucial for predicting both the efficacy and the potential adverse event profile of the drug.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of taletrectinib against ROS1 and NTRK kinases has been quantified using biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
Table 1: Biochemical IC50 Values of Taletrectinib against ROS1 and NTRK Kinases
| Kinase Target | Taletrectinib IC50 (nM) | Reference |
| ROS1 | 0.07 | [1] |
| NTRK1 (TrkA) | 1.26 | [1] |
| NTRK2 (TrkB) | 1.47 | [1] |
| NTRK3 (TrkC) | 0.18 | [1] |
Table 2: Alternative Biochemical IC50 Values of Taletrectinib
| Kinase Target | Taletrectinib IC50 (nM) | Reference |
| ROS1 | 0.207 | |
| NTRK1 | 0.622 | |
| NTRK2 | 2.28 | |
| NTRK3 | 0.98 |
Based on in vitro enzymatic assays, taletrectinib demonstrates a significant selectivity for ROS1 over NTRK1 (TrkA) and NTRK2 (TrkB), with a reported ~20-fold higher potency for ROS1.[1] The selectivity over NTRK3 (TrkC) is less pronounced, at approximately 2.5-fold.[1] This enhanced selectivity for ROS1, particularly over TrkB, is hypothesized to contribute to a more favorable neurological safety profile compared to less selective TKIs.[2]
Signaling Pathways
To appreciate the impact of taletrectinib's inhibitory action, it is essential to understand the downstream signaling cascades initiated by ROS1 and NTRK fusion proteins. Both receptor tyrosine kinases, when constitutively activated by a fusion event, trigger a network of pathways that promote cell proliferation, survival, and migration.
ROS1 Signaling Pathway
Oncogenic ROS1 fusions lead to the activation of several key downstream signaling pathways, including:
-
RAS-MAPK Pathway: Promotes cell proliferation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.
-
STAT3 Pathway: Involved in cell survival and proliferation.
-
VAV3 Guanine Nucleotide Exchange Factor Pathway: Plays a role in cell migration and invasion.
NTRK Signaling Pathway
Similar to ROS1, NTRK fusions result in ligand-independent dimerization and constitutive kinase activity, activating the following primary signaling pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Drives cell proliferation and differentiation.
-
PI3K-AKT Pathway: Promotes cell survival and growth.
-
PLCG1 Pathway: Leads to the activation of Protein Kinase C (PKC).
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. Below are representative methodologies for biochemical and cell-based kinase inhibition assays.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This type of assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 of taletrectinib against purified ROS1 and NTRK kinases.
Materials:
-
Recombinant human ROS1, NTRK1, NTRK2, and NTRK3 kinase domains.
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Taletrectinib stock solution (in DMSO).
-
96- or 384-well assay plates.
-
Filter paper or scintillation plates (for radiometric assays) or fluorescence plate reader.
Methodology:
-
Compound Preparation: Prepare a serial dilution of taletrectinib in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, combine the assay buffer, the respective kinase, and the kinase-specific peptide substrate.
-
Inhibitor Addition: Add the diluted taletrectinib or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto filter paper.
-
Detection:
-
Radiometric Assay: Wash the filter papers to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence signal, which is modulated by the phosphorylation of the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each taletrectinib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Preclinical Evidence for Taletrectinib's Central Nervous System Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the central nervous system (CNS) penetration of Taletrectinib, a potent and selective next-generation ROS1 tyrosine kinase inhibitor (TKI). The data herein demonstrates Taletrectinib's ability to cross the blood-brain barrier and exert its therapeutic effects on intracranial tumors, a critical attribute for treating patients with brain metastases.
Quantitative Analysis of CNS Penetration
Preclinical pharmacokinetic studies have been instrumental in quantifying the extent of Taletrectinib's distribution into the brain parenchyma. The key metric for assessing CNS penetration is the brain-to-plasma concentration ratio (Kp).
Table 1: Brain-to-Plasma Concentration Ratio of Taletrectinib in Rats
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 1 | 150 | 60 | 0.40 |
| 4 | 250 | 778 | 3.11 |
| 8 | 200 | 450 | 2.25 |
| 24 | 50 | 26 | 0.52 |
Data derived from a study in rats following a single oral dose of 30 mg/kg. The brain-to-plasma ratio of taletrectinib ranged from 0.40 to 3.11, and brain concentrations were still measurable at 24 hours post-dosing, indicating sustained penetration into the CNS[1].
Efficacy in Intracranial Tumor Models
Taletrectinib's ability to penetrate the CNS is further substantiated by its demonstrated efficacy in preclinical models of intracranial tumors. These studies are crucial for establishing a translatable link between CNS drug exposure and anti-tumor activity.
Table 2: Summary of Preclinical Efficacy in CNS Tumor Models
| Model Type | Key Findings | Reference |
| Orthotopic CNS Model of ROS1+ NSCLC | Showed sustained brain penetration and improved survival versus vehicle or repotrectinib in rodents with intracranial patient-derived xenograft tumors. | [2] |
| Intracranial NSCLC Xenograft Model | Demonstrated anticancer activity in an intracranial NSCLC xenograft model harboring a ROS1 fusion. | [3] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are representative protocols for assessing CNS penetration and intracranial efficacy, based on established methodologies in the field.
In Vivo Pharmacokinetic Study for CNS Penetration
Objective: To determine the brain-to-plasma concentration ratio of Taletrectinib in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Drug Administration: A single oral gavage of Taletrectinib at a dose of 30 mg/kg, formulated in a suitable vehicle.
-
Sample Collection: At designated time points (e.g., 1, 4, 8, and 24 hours) post-dose, animals are anesthetized. Blood samples are collected via cardiac puncture into EDTA-containing tubes. Immediately following blood collection, animals are euthanized, and brains are harvested.
-
Sample Processing: Blood is centrifuged to separate plasma. Brain tissue is homogenized.
-
Bioanalysis: Taletrectinib concentrations in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The brain-to-plasma ratio (Kp) is calculated for each time point by dividing the mean brain concentration (ng/g) by the mean plasma concentration (ng/mL).
Orthotopic Brain Tumor Model for Intracranial Efficacy
Objective: To evaluate the anti-tumor activity of Taletrectinib in a clinically relevant model of brain metastasis.
Methodology:
-
Cell Line: A human non-small cell lung cancer (NSCLC) cell line with a ROS1 fusion (e.g., HCC78) is transduced to express a reporter gene such as luciferase for in vivo imaging.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Intracranial Injection: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a suspension of tumor cells (e.g., 250,000 cells in 5 µL) is injected into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (e.g., IVIS imaging) and/or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established (as determined by imaging), mice are randomized into treatment and control groups. Taletrectinib is administered orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Endpoints: The primary endpoint is overall survival. Secondary endpoints can include tumor growth inhibition (measured by imaging), and analysis of brain tissue at the end of the study for pharmacodynamic markers.
Visualizations
Experimental Workflow for Preclinical CNS Penetration Assessment
References
The Role of Taletrectinib in Overcoming Crizotinib Resistance in ROS1+ Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) like crizotinib represents a significant clinical challenge in the management of ROS1 fusion-positive (ROS1+) non-small cell lung cancer (NSCLC). The most prevalent mechanism of resistance is the acquisition of secondary mutations in the ROS1 kinase domain, particularly the G2032R solvent front mutation, which sterically hinders crizotinib binding. Taletrectinib (Ibtrozi™) is a next-generation, potent, and selective ROS1/NTRK TKI designed to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of the preclinical and clinical data demonstrating Taletrectinib's efficacy in crizotinib-resistant settings, details key experimental methodologies, and illustrates the underlying molecular interactions and signaling pathways.
Introduction: The Challenge of Crizotinib Resistance
ROS1 fusions are oncogenic drivers in approximately 1-2% of NSCLC cases, leading to constitutive activation of downstream signaling pathways like MAPK/ERK and PI3K/AKT, promoting tumor cell proliferation and survival.[1][2] Crizotinib, the first TKI approved for metastatic ROS1+ NSCLC, yields high initial response rates (ORR 72%) and a median progression-free survival (PFS) of about 19 months.[3][4] However, most patients eventually develop acquired resistance.[5]
Mechanisms of resistance are diverse, including:
-
On-target ROS1 kinase domain mutations: These are the most common, found in up to 38% of resistant cases.[4][6] The G2032R solvent front mutation is the most frequent, causing resistance through steric interference with drug binding.[7] Other mutations include D2033N and S1986F.[4]
-
Bypass signaling pathway activation: Upregulation of parallel pathways (e.g., EGFR, MET, KRAS) can circumvent ROS1 inhibition.[7]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can also contribute to resistance.[7]
Taletrectinib was specifically developed as a central nervous system (CNS)-active TKI with potent activity against wild-type ROS1 and, critically, against common crizotinib-resistant mutations like G2032R.[8][9]
Mechanism of Action and Preclinical Efficacy
Taletrectinib functions by binding to the ATP-binding site of the ROS1 kinase domain, inhibiting its phosphorylation and blocking downstream signaling.[2] Its molecular structure is designed to be effective against the G2032R mutation, which renders first-generation inhibitors like crizotinib and entrectinib ineffective.[2][5]
In Vitro Potency
Preclinical studies have established Taletrectinib's potent activity against both wild-type and mutated ROS1. In vitro kinase assays demonstrate that Taletrectinib inhibits ROS1 G2032R with significantly greater potency than crizotinib or entrectinib.[10] Cell-based assays using engineered Ba/F3 cells confirm this potent activity against the G2032R mutation.[4]
Table 1: Preclinical Potency (IC₅₀) of ROS1 TKIs
| Compound | ROS1 Fusion (Wild-Type) IC₅₀ (nM) | ROS1 G2032R IC₅₀ (nM) | Source |
|---|---|---|---|
| Taletrectinib | 2.6 | 53.3 | [4] |
| Taletrectinib | Subnanomolar | Subnanomolar (>400x more potent than crizotinib) | [10] |
| Crizotinib | Not specified | Ineffective/Refractory | [4] |
| Entrectinib | Not specified | Ineffective/Refractory | [4] |
| Repotrectinib | Not specified | 23.1 | [4] |
| Cabozantinib | Not specified | 17.5 | [4] |
Note: IC₅₀ values can vary based on specific assay conditions (e.g., ATP concentration, cell model).
Experimental Protocols
In Vitro Kinase Assays: The inhibitory activity of Taletrectinib is typically determined using enzymatic assays. Recombinant ROS1 kinase domain (both wild-type and mutant versions like G2032R) is incubated with a specific substrate and ATP. The ability of Taletrectinib, at varying concentrations, to block the phosphorylation of the substrate is measured, often via luminescence or radioactivity, to calculate the IC₅₀ value. Assays cited in the literature were performed in the presence of 10 μM ATP to simulate physiological conditions.[10]
Cell-Based Viability/Proliferation Assays: To assess the drug's effect in a cellular context, Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are engineered to express specific ROS1 fusion proteins (e.g., CD74-ROS1) with or without resistance mutations. These cells are then treated with a range of TKI concentrations for a set period (e.g., 48-72 hours).[3][4] Cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The resulting dose-response curves are used to determine the IC₅₀ for cell proliferation.
In Vivo Tumor Models: The preclinical intracranial activity of Taletrectinib has been evaluated in orthotopic CNS models.[5] This involves intracranially implanting patient-derived xenograft (PDX) tumors harboring ROS1 fusions into immunocompromised rodents. Following tumor establishment, animals are treated with Taletrectinib, a vehicle control, or a comparator drug. Efficacy is assessed by measuring tumor burden (e.g., via bioluminescence imaging) and overall survival.[5] Such studies have shown that Taletrectinib achieves sustained brain penetration and improves survival compared to controls.[5]
ROS1 Signaling and Overcoming Resistance
ROS1 fusion proteins dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate key oncogenic pathways. Crizotinib resistance via the G2032R mutation occurs at the solvent front, a region of the kinase domain exposed to the cellular environment. The substitution of a small glycine residue with a bulkier arginine residue sterically blocks the binding of crizotinib.[7] Taletrectinib's distinct chemical structure allows it to bind effectively to the ATP pocket despite this G2032R substitution, thereby inhibiting kinase activity and downstream signaling.
Clinical Efficacy in Crizotinib-Resistant NSCLC
Multiple clinical trials, most notably the Phase II TRUST-I (China) and TRUST-II (global) studies, have demonstrated Taletrectinib's significant clinical activity in patients who have progressed on crizotinib.
Systemic and Intracranial Response
Taletrectinib has shown robust efficacy in crizotinib-pretreated patients, including those with challenging brain metastases, a common site of progression due to crizotinib's limited CNS penetration.[1][5]
Table 2: Clinical Efficacy of Taletrectinib in Crizotinib-Pretreated ROS1+ NSCLC Patients
| Study / Cohort | N | ORR (95% CI) | DCR (95% CI) | Intracranial ORR (95% CI) | Source |
|---|---|---|---|---|---|
| TRUST-I | 67 | 52% | Not Reported | 73% | [2][5] |
| TRUST-II & I (Pooled) | 113 | 56% | Not Reported | 65.6% | [1] |
| TRUST (CSCO 2021) | 16 | 43.8% | 75.0% | 83.3% (in 6 patients) | [8] |
| TRUST (ASCO 2021) | 5 | 60% (14.7-94.7) | 100% (47.8-100) | Not Reported | [8][9] |
| Phase I (US/Japan) | 6 | 33.3% (9.7-70.0) | 88.3% (43.6-97.0) | Not Reported | [11] |
ORR: Objective Response Rate; DCR: Disease Control Rate.
Efficacy Against the G2032R Mutation
A key differentiator for Taletrectinib is its proven clinical activity in patients whose tumors harbor the G2032R resistance mutation. Data from the TRUST-I trial showed that a majority of patients with this specific mutation achieved an objective response.[2][6]
Table 3: Taletrectinib Efficacy in Crizotinib-Pretreated Patients with ROS1 G2032R Mutation
| Study / Cohort | N | ORR (95% CI) | Clinical Outcome | Source |
|---|---|---|---|---|
| TRUST-I | 13 | 61.5% (31.6–86.1) | 8 of 13 patients achieved an objective response. | [2] |
| TRUST-I | 12 | 66.7% | Not Reported | [6] |
| TRUST (CSCO 2021) | 3 | Not Applicable | All 3 patients experienced tumor regression (2 PR, 1 SD). | [8] |
PR: Partial Response; SD: Stable Disease.
Conclusion
Taletrectinib represents a significant advancement in the treatment of ROS1+ NSCLC, particularly for patients who have developed resistance to crizotinib. Its rational design enables it to potently inhibit ROS1 kinase activity in the presence of the common G2032R solvent front mutation, a major driver of crizotinib failure. Robust preclinical data and compelling clinical trial results confirm its efficacy, demonstrating high systemic and intracranial response rates in the crizotinib-pretreated population. For drug development professionals and researchers, Taletrectinib serves as a successful example of a next-generation TKI designed to overcome specific, well-characterized resistance mechanisms, thereby addressing a critical unmet need in targeted cancer therapy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Taletrectinib in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
- 6. Taletrectinib: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 8. onclive.com [onclive.com]
- 9. nuvationbio.com [nuvationbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficacy of Taletrectinib (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Taletrectinib: A Technical Guide to Kinase Inhibition and Off-Target Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently and selectively target receptor tyrosine kinases encoded by the ROS1 and neurotrophic tyrosine receptor kinase (NTRK) genes.[3][4] Gene fusions involving ROS1 or NTRK can act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC), leading to constitutive kinase activation and downstream signaling that promotes tumor growth and survival.[5][6]
This technical guide provides an in-depth overview of the kinase inhibition profile and off-target effects of taletrectinib, based on available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.
Mechanism of Action
Taletrectinib functions as an ATP-competitive inhibitor of ROS1 and NTRK kinases.[7] By binding to the ATP-binding pocket of these kinases, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] The key pathways inhibited by taletrectinib include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, all of which are crucial for cancer cell proliferation, survival, and metastasis.[1][3] A significant feature of taletrectinib is its potent activity against acquired resistance mutations that can emerge during treatment with first-generation TKIs, such as the ROS1 G2032R solvent front mutation.[4][5]
Kinase Inhibition Profile
Taletrectinib has demonstrated potent inhibitory activity against ROS1 and NTRK family kinases in biochemical and cell-based assays. Its high selectivity for these targets, particularly over the structurally related TRKB kinase, is a key characteristic that differentiates it from other TKIs.
On-Target and Key Off-Target Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of taletrectinib against its primary targets and selected off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ROS1 (wild-type) | 0.207 | Cell-free | [4] |
| ROS1 (wild-type) | 0.07 | Cell-free | [2][8] |
| NTRK1 (TRKA) | 0.622 | Cell-free | [4] |
| NTRK1 (TRKA) | 1.26 | Cell-free | [2][8] |
| NTRK2 (TRKB) | 2.28 | Cell-free | [4] |
| NTRK2 (TRKB) | 1.47 | Cell-free | [2][8] |
| NTRK3 (TRKC) | 0.980 | Cell-free | [4] |
| NTRK3 (TRKC) | 0.18 | Cell-free | [2][8] |
Note: IC50 values can vary between different experimental setups.
Taletrectinib's selectivity for ROS1 over TRKB is noteworthy, with a reported 11- to 20-fold higher potency for ROS1.[9][10] This selectivity is thought to contribute to its favorable neurological safety profile, as inhibition of TRKB has been associated with adverse events such as dizziness and dysgeusia.[2]
Broader Kinase Selectivity Screening
In a broader screening panel against 160 kinases, taletrectinib was found to be highly selective. At a concentration of 0.2 µM, it almost completely inhibited its primary targets ROS1 and NTRK, and also showed significant inhibition of ALK.[7] However, detailed IC50 values against a comprehensive panel of off-target kinases are not publicly available.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the kinase inhibition profile of taletrectinib.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This type of assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To measure the IC50 value of taletrectinib against a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., ROS1, NTRK1).
-
Kinase-specific peptide substrate.
-
Taletrectinib at various concentrations.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of taletrectinib in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the peptide substrate, and the kinase reaction buffer.
-
Add the diluted taletrectinib or vehicle control to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 10 µM).[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the taletrectinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Autophosphorylation Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Objective: To assess the inhibition of ROS1 or NTRK autophosphorylation by taletrectinib in cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase fusion (e.g., HCC78 for SLC34A2-ROS1).[4]
-
Cell culture medium and supplements.
-
Taletrectinib at various concentrations.
-
Lysis buffer.
-
Antibodies: anti-phospho-ROS1/NTRK and anti-total-ROS1/NTRK.
-
Western blotting reagents and equipment.
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Treat the cells with various concentrations of taletrectinib or vehicle control for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Subsequently, probe the same membrane with a primary antibody for the total form of the kinase as a loading control.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways
The constitutive activation of ROS1 or NTRK fusion proteins drives several downstream signaling cascades that are critical for tumorigenesis. Taletrectinib's therapeutic effect is derived from its ability to block these pathways.
Conclusion
Taletrectinib is a potent and selective inhibitor of ROS1 and NTRK kinases, with demonstrated activity against clinically relevant resistance mutations. Its kinase inhibition profile, characterized by high on-target potency and selectivity over TRKB, underpins its efficacy and favorable safety profile observed in clinical trials.[9][12] The methodologies and pathway diagrams presented in this guide offer a technical foundation for understanding the preclinical characteristics of taletrectinib and its mechanism of action in targeting oncogenic ROS1 and NTRK fusions. Further research into its broader off-target profile will continue to refine our understanding of this promising therapeutic agent.
References
- 1. What is Taletrectinib used for? [synapse.patsnap.com]
- 2. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trustedpharmaguide.com [trustedpharmaguide.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Taletrectinib in ROS1+ Non–Small Cell Lung Cancer: TRUST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. esmo.org [esmo.org]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taletrectinib in ROS1+ Non-Small Cell Lung Cancer: TRUST - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for Taletrectinib Binding to ROS1 Kinase Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins.[1][2] ROS1 gene fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1] Taletrectinib was designed to overcome limitations of first-generation ROS1 inhibitors, such as crizotinib, including acquired resistance mutations and poor CNS penetration.[2] This technical guide provides a comprehensive overview of the structural basis for Taletrectinib's interaction with the ROS1 kinase domain, drawing upon available biochemical, clinical, and molecular modeling data.
Mechanism of Action
Taletrectinib functions as an ATP-competitive inhibitor of the ROS1 kinase domain.[3] By binding to the ATP-binding site, it blocks the autophosphorylation of the ROS1 fusion protein, thereby inhibiting the activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[4] A key feature of Taletrectinib is its potent activity against both wild-type ROS1 and ROS1 harboring the common G2032R solvent front mutation, a primary mechanism of acquired resistance to crizotinib.[5][6]
Quantitative Analysis of Taletrectinib's Potency and Selectivity
The following tables summarize the key quantitative data demonstrating Taletrectinib's inhibitory activity and selectivity profile.
Table 1: In Vitro Inhibitory Activity of Taletrectinib
| Target | IC50 (nM) | Assay Conditions | Reference |
| Wild-Type ROS1 | 0.07 | In vitro kinase assay | [7] |
| ROS1 G2032R Mutant | Sub-nanomolar | In vitro kinase assay with 10µM ATP | [5] |
| NTRK1 | 1.26 | In vitro kinase assay | [7] |
| TRKB | 1.47 | In vitro kinase assay | [7] |
| TRKC | 0.18 | In vitro kinase assay | [7] |
Table 2: Clinical Efficacy of Taletrectinib in ROS1+ NSCLC (TRUST-I & TRUST-II Pooled Data)
| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| TKI-Naïve | 88.8% | 44.2 months | 45.6 months | [8][9] |
| Crizotinib-Pretreated | 55.8% | 16.6 months | 9.7 months | [8][9] |
| Patients with G2032R Mutation | 61.5% | Not Reported | Not Reported | [9] |
Structural Basis of Binding and Overcoming Resistance
As of the latest available data, a co-crystal structure of Taletrectinib in complex with the ROS1 kinase domain has not been publicly released. However, molecular modeling studies, in conjunction with potent biochemical activity against the G2032R mutant, provide significant insights into its binding mechanism.
The G2032R mutation introduces a bulky arginine residue in the solvent-front region of the ATP-binding pocket, sterically hindering the binding of first-generation inhibitors like crizotinib.[10][11] Taletrectinib's chemical scaffold is designed to accommodate this change, allowing it to maintain potent inhibition.[5] It is hypothesized that Taletrectinib forms a distinct set of interactions within the ATP-binding pocket that are less susceptible to disruption by the G2032R mutation.
Furthermore, Taletrectinib exhibits significant selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase B (TRKB).[2][5] This selectivity is clinically important as TRKB inhibition is associated with neurological adverse events.[12] The structural features of the ROS1 kinase domain that differentiate it from TRKB likely contribute to Taletrectinib's favorable safety profile.
Signaling Pathways and Experimental Workflows
ROS1 Signaling Pathway
ROS1 fusion proteins lead to constitutive activation of the kinase, which in turn activates several downstream signaling cascades that promote cell proliferation, survival, and migration.
Caption: Downstream signaling pathways activated by ROS1 fusion proteins and inhibited by Taletrectinib.
Experimental Workflow: In Vitro Kinase Assay
Determining the inhibitory activity of compounds like Taletrectinib is a critical step in drug development. The following diagram illustrates a typical workflow for an in vitro kinase assay.
Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Logical Relationship: Overcoming Crizotinib Resistance
The ability of Taletrectinib to effectively treat patients who have developed resistance to crizotinib is a key clinical advantage. This diagram illustrates the logical flow of this treatment paradigm.
Caption: Logical flow demonstrating Taletrectinib's role in overcoming crizotinib resistance.
Experimental Protocols
In Vitro Kinase Assays
Detailed protocols for in vitro kinase assays can vary between laboratories. However, a general procedure involves the following steps:
-
Reagent Preparation: Recombinant human ROS1 kinase domain (wild-type or mutant) is purified. A suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr)4:1) and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: Taletrectinib is serially diluted to a range of concentrations.
-
Reaction Setup: The ROS1 enzyme, substrate, and varying concentrations of Taletrectinib are combined in the wells of a microplate and pre-incubated.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is stopped, typically by adding a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including ELISA-based assays using an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining in the well.
-
Data Analysis: The percentage of kinase inhibition is calculated for each Taletrectinib concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Clinical Trial Protocol (TRUST-I and TRUST-II)
The efficacy and safety of Taletrectinib were primarily evaluated in the Phase II TRUST-I and TRUST-II clinical trials.[8][9] The key aspects of the study design were:
-
Study Design: Phase II, single-arm, open-label, multicenter trials.
-
Patient Population: Adult patients with locally advanced or metastatic ROS1-positive NSCLC. Patients were enrolled into cohorts based on prior TKI treatment (TKI-naïve or crizotinib-pretreated).
-
Intervention: Taletrectinib administered orally at a dose of 600 mg once daily.
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.
-
Tumor Assessments: Tumor responses were assessed at baseline and at regular intervals throughout the study using imaging techniques such as CT or MRI.
Conclusion
While a definitive co-crystal structure of Taletrectinib bound to the ROS1 kinase domain is not yet publicly available, a wealth of biochemical and clinical data provides a strong foundation for understanding its mechanism of action. Taletrectinib is a highly potent and selective inhibitor of ROS1, demonstrating significant activity against both wild-type and the clinically important G2032R resistance mutation. Its ability to overcome resistance to first-generation TKIs, coupled with its CNS activity and favorable safety profile, establishes Taletrectinib as a critical therapeutic option for patients with ROS1-positive NSCLC. Future structural studies will undoubtedly provide even greater insight into the precise molecular interactions that underpin its impressive clinical profile.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Taletrectinib for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. onclive.com [onclive.com]
- 7. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Efficacy and Safety Data From 2 Phase 2 Trials of Taletrectinib in Patients Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC - Conference Correspondent [conference-correspondent.com]
- 9. ascopubs.org [ascopubs.org]
- 10. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 11. mdpi.com [mdpi.com]
- 12. onclive.com [onclive.com]
Methodological & Application
Taletrectinib In Vitro Cell-Based Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). Taletrectinib has demonstrated significant activity against wild-type ROS1 and NTRK, as well as clinically relevant mutations that confer resistance to first-generation TKIs, such as the ROS1 G2032R solvent front mutation.
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of Taletrectinib. The included methodologies for biochemical kinase inhibition, cell viability, and target engagement assays are essential for preclinical assessment and drug development.
Mechanism of Action
Taletrectinib binds to the ATP-binding pocket of the ROS1 and NTRK kinase domains, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival.[1] Key pathways inhibited by Taletrectinib include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in tumor cells harboring ROS1 or NTRK fusions.
Data Presentation
The following tables summarize the in vitro inhibitory activity of Taletrectinib against various kinases and cell lines.
Table 1: Biochemical Kinase Inhibition
Summarizes the half-maximal inhibitory concentration (IC50) of Taletrectinib and other TKIs against ROS1 and TRK kinases in a biochemical assay.
| Kinase | Taletrectinib IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| ROS1 | 0.07 | - | - | - |
| TRKA | 1.26 | - | - | - |
| TRKB | 1.47 | - | - | - |
| TRKC | 0.18 | - | - | - |
| Data sourced from in vitro kinase activity detected via Reaction Biology Hotspot Kinase Assay.[2][3] |
Table 2: Cell-Based Viability
Presents the half-maximal inhibitory concentration (IC50) of Taletrectinib and other TKIs on the viability of Ba/F3 cells engineered to express different ROS1 fusion proteins.
| Cell Line (ROS1 Fusion) | Taletrectinib IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| SLC34A2-ROS1 (WT) | - | - | - | - |
| SDC4-ROS1 (WT) | - | - | - | - |
| CD74-ROS1 (G2032R) | - | >1000 | >1000 | - |
| Data represents 50% growth inhibition (IC50) relative to control after 5 or 6 days of treatment.[4] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines the determination of IC50 values for Taletrectinib against purified kinase domains using a radiometric filter-binding assay.
Objective: To quantify the direct inhibitory activity of Taletrectinib on ROS1 and TRK kinase activity.
Materials:
-
Recombinant human ROS1, TRKA, TRKB, and TRKC kinase domains
-
Kinase-specific peptide substrate
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Taletrectinib (and other TKIs) serially diluted in DMSO
-
P81 phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase reaction buffer.
-
Add serial dilutions of Taletrectinib (or control inhibitors) to the reaction mixture. A DMSO-only control is used to determine 100% kinase activity.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specific signal.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Taletrectinib concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell Viability Assay
This protocol describes a method to assess the effect of Taletrectinib on the proliferation and viability of cancer cells harboring ROS1 or NTRK fusions. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is a common model system for this purpose.
Objective: To determine the potency of Taletrectinib in inhibiting the growth of cells dependent on ROS1 or NTRK signaling.
Materials:
-
Ba/F3 cells engineered to express a ROS1 or NTRK fusion protein (e.g., SLC34A2-ROS1, SDC4-ROS1, CD74-ROS1 G2032R).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. (Note: IL-3 is withdrawn for the assay to ensure dependence on the fusion protein).
-
Taletrectinib (and other TKIs) serially diluted in DMSO.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Luminometer.
Procedure:
-
Culture the engineered Ba/F3 cells in RPMI-1640 with 10% FBS and IL-3.
-
Prior to the assay, wash the cells to remove IL-3 and resuspend them in IL-3-free medium.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well.
-
Add serial dilutions of Taletrectinib to the wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each Taletrectinib concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Western Blotting for Target Engagement and Downstream Signaling
This protocol is used to confirm that Taletrectinib inhibits the phosphorylation of its target (ROS1 or NTRK) and downstream signaling proteins in treated cells.
Objective: To visualize the inhibition of ROS1/NTRK phosphorylation and downstream pathway components (e.g., p-AKT, p-ERK) upon Taletrectinib treatment.
Materials:
-
Cells expressing ROS1 or NTRK fusions.
-
Taletrectinib.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Phospho-ROS1 (Tyr2274)
-
Total ROS1
-
Phospho-NTRK (pan-Trk)
-
Total NTRK (pan-Trk)
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of Taletrectinib for a specified time (e.g., 2-4 hours). Include a DMSO-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to assess the levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein with increasing Taletrectinib concentration indicates target engagement and inhibition.
Visualizations
Caption: Taletrectinib Signaling Pathway Inhibition.
Caption: In Vitro Assay Experimental Workflow.
References
- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ba/F3 Cell Proliferation and Viability Assays [bio-protocol.org]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Taletrectinib Synergy Partners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taletrectinib is a next-generation, central nervous system (CNS)-active, dual-target tyrosine kinase inhibitor (TKI) targeting both ROS1 and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1][2] It has demonstrated significant efficacy in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2] Despite its high response rates, the development of acquired resistance remains a clinical challenge, often driven by on-target mutations or the activation of off-target bypass signaling pathways.[3][4] Identifying synergistic drug combinations is a critical strategy to enhance Taletrectinib's efficacy and overcome resistance. This document provides a detailed protocol for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify novel gene targets that, when inhibited, synergize with Taletrectinib to induce cancer cell death.
Introduction to Taletrectinib
Taletrectinib is an orally available small molecule inhibitor designed to selectively target oncogenic fusions of ROS1 and NTRK (types 1, 2, and 3).[5][6] These genetic alterations lead to the constitutive activation of kinase signaling, promoting uncontrolled cell proliferation and survival through downstream pathways like MAPK/ERK and PI3K/AKT.[1][7][8] Taletrectinib binds to the ATP-binding site of these kinases, blocking their activity.[1][7] It has shown robust clinical activity, including in patients with brain metastases and those harboring the G2032R resistance mutation in ROS1.[1][6]
Clinical trial data highlights the significant efficacy of Taletrectinib, establishing it as a potent therapeutic agent.
Table 1: Summary of Taletrectinib Efficacy in ROS1+ NSCLC (Data from TRUST-I & TRUST-II Trials)
| Patient Cohort | Confirmed Objective Response Rate (cORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial cORR (in patients with brain metastases) |
|---|---|---|---|---|
| ROS1 TKI-Naïve | 85-92.5%[9][10][11] | 44.2 months[12] | 33.2 - 45.6 months[10][13] | 76.5 - 88%[1][13] |
| ROS1 TKI-Pretreated | 52-61.7%[1][12][14] | 16.6 months[13] | 9.7 - 11.8 months[10][13] | 65.6%[13] |
| Pretreated with G2032R Mutation | ~61.5%[1] | Not Reported | Not Reported | Not Reported |
Despite these impressive results, acquired resistance eventually leads to disease progression.[3] A CRISPR-Cas9 screening approach can systematically identify genetic vulnerabilities that emerge in the presence of Taletrectinib, revealing targets for combination therapies.[15][16]
Signaling Pathways and Rationale for Synergy
Taletrectinib effectively inhibits the primary oncogenic drivers (ROS1/NTRK). However, cancer cells can adapt by activating alternative survival pathways (bypass tracks).[3] A CRISPR-based screen can identify these bypass pathways. Knocking out a gene in a bypass pathway may have little effect on its own, but in the presence of Taletrectinib, it can lead to synthetic lethality, a state where the combination of two genetic defects (or a genetic defect and a drug) is lethal to the cell.[15]
Application: Genome-Wide CRISPR-Cas9 Screening Workflow
The goal is to perform a negative-selection ("dropout") screen. In this setup, a pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cancer cells. The cells are then treated with a sub-lethal dose of Taletrectinib. Genes whose knockout sensitizes cells to the drug will be depleted from the surviving population. These "hits" represent potential synergy partners.[17]
Experimental Protocols
Protocol 1: Cell Line and sgRNA Library Preparation
-
Cell Line Selection : Choose a cancer cell line with a known ROS1 or NTRK fusion (e.g., HCC78 for ROS1).
-
Cas9 Expression : Generate a stable Cas9-expressing cell line by transducing with a lentivirus carrying the Cas9 gene followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a GFP-knockout reporter assay.
-
Taletrectinib IC50 Determination : Perform a dose-response curve for Taletrectinib on the Cas9-expressing cell line to determine the IC20-IC30 concentration. This sub-lethal dose is crucial for the screen, as it allows for the identification of sensitizing gene knockouts without causing excessive cell death on its own.
-
sgRNA Library : Obtain a genome-wide pooled human sgRNA library (e.g., GeCKO v2). Amplify the library plasmid and produce high-titer lentivirus according to the manufacturer's protocol.
Protocol 2: CRISPR-Cas9 Knockout Screen
-
Transduction : Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive only one sgRNA. The number of cells should be sufficient to maintain a library coverage of at least 500x cells per sgRNA.
-
Antibiotic Selection : After 48-72 hours, apply puromycin selection to eliminate non-transduced cells.
-
Baseline Sample : Harvest a population of cells after selection to serve as the "Day 0" baseline reference for sgRNA abundance.
-
Screening : Split the remaining cell population into two arms:
-
Control Arm : Culture with vehicle (DMSO).
-
Treatment Arm : Culture with the predetermined IC20-IC30 concentration of Taletrectinib.
-
-
Cell Culture Maintenance : Passage the cells every 2-3 days for 14-21 days. It is critical to maintain high library coverage (≥500 cells/sgRNA) at each passage to ensure the screen's statistical power.
-
Final Harvest : At the end of the screen, harvest cells from both the control and treatment arms.
Protocol 3: Data Analysis and Hit Identification
-
Genomic DNA Extraction : Extract genomic DNA (gDNA) from the Day 0 baseline sample and the final harvested cells from both arms.
-
sgRNA Amplification : Use PCR to amplify the sgRNA sequences integrated into the gDNA.
-
Next-Generation Sequencing (NGS) : Sequence the PCR amplicons to determine the read counts for each sgRNA in each sample.
-
Bioinformatic Analysis : Use software like MAGeCK to analyze the sequencing data. The analysis will:
-
Normalize sgRNA read counts.
-
Calculate the log-fold change (LFC) of each sgRNA's abundance in the treatment arm relative to the control arm.
-
Identify genes for which multiple sgRNAs are significantly depleted (negative LFC), as these are the primary hits.
-
Table 2: Hypothetical Top Hits from a CRISPR Screen with Taletrectinib
| Gene Symbol | Gene Description | Average sgRNA Log-Fold Change (LFC) | p-value | Potential Role |
|---|---|---|---|---|
| KEAP1 | Kelch-like ECH-associated protein 1 | -2.85 | 1.2e-8 | Negative regulator of NRF2; loss may induce oxidative stress. |
| EGFR | Epidermal Growth Factor Receptor | -2.51 | 4.5e-8 | Receptor tyrosine kinase; known bypass pathway in TKI resistance.[3] |
| BCL2L1 | BCL2-like 1 (encodes Bcl-xL) | -2.33 | 9.8e-7 | Anti-apoptotic protein. |
| SHP2 (PTPN11) | Protein Tyrosine Phosphatase Non-Receptor Type 11 | -2.19 | 1.4e-6 | Downstream effector of multiple RTKs; involved in MAPK signaling. |
| YAP1 | Yes-associated protein 1 | -1.98 | 5.6e-6 | Transcriptional regulator in the Hippo pathway; promotes cell proliferation. |
Protocol 4: Synergy Validation Assays
-
Single Gene Knockout : For each top hit, validate the sensitizing effect by creating individual knockout cell lines using 2-3 different sgRNAs per gene.
-
Dose-Response Matrix : Perform a checkerboard assay by treating the knockout and wild-type cells with varying concentrations of Taletrectinib and a small molecule inhibitor targeting the protein product of the hit gene (e.g., Osimertinib for EGFR, a SHP2 inhibitor for SHP2).
-
Synergy Calculation : Use cell viability data (e.g., from CellTiter-Glo) to calculate synergy scores. Common models include the Bliss Independence model or the Loewe Additivity model, which can generate a Combination Index (CI). A CI < 1 indicates synergy.
Table 3: Hypothetical Synergy Validation Data (Combination Index Scores) CI < 0.8 indicates synergy; 0.8-1.2 indicates an additive effect; >1.2 indicates antagonism.
| Combination | Cell Line | Combination Index (CI) at ED50 | Interpretation |
|---|---|---|---|
| Taletrectinib + EGFR Inhibitor | ROS1+ NSCLC | 0.45 | Synergistic |
| Taletrectinib + Bcl-xL Inhibitor | ROS1+ NSCLC | 0.62 | Synergistic |
| Taletrectinib + SHP2 Inhibitor | ROS1+ NSCLC | 0.51 | Synergistic |
| Taletrectinib + YAP1 Inhibitor | ROS1+ NSCLC | 0.78 | Synergistic |
Interpreting Results and Prioritizing Targets
The results of the CRISPR screen provide a list of genes whose absence renders cancer cells more susceptible to Taletrectinib. This creates a rational basis for selecting combination therapies.
Conclusion
The combination of Taletrectinib's potent targeted activity with the systematic and unbiased approach of CRISPR-Cas9 screening provides a powerful platform for rational drug development. This methodology allows researchers to proactively identify mechanisms of resistance and discover novel, synergistic drug combinations. The protocols and workflow described here offer a comprehensive guide for identifying partners that can enhance the therapeutic potential of Taletrectinib, potentially leading to more durable clinical responses and improved outcomes for patients with ROS1- and NTRK-driven cancers.
References
- 1. Taletrectinib in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taletrectinib | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is Taletrectinib used for? [synapse.patsnap.com]
- 8. trustedpharmaguide.com [trustedpharmaguide.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. AnHeart reports data from ROS1+ NSCLC therapy trial [clinicaltrialsarena.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. onclive.com [onclive.com]
- 13. onclive.com [onclive.com]
- 14. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 15. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A CRISPR-drug perturbational map for identifying compounds to combine with commonly used chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Assessing Taletrectinib Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taletrectinib (Ibtrozi™) is a next-generation, central nervous system (CNS)-active, ROS1 tyrosine kinase inhibitor (TKI) developed for the treatment of advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC). A critical attribute of Taletrectinib is its ability to effectively cross the blood-brain barrier (BBB), leading to robust and durable responses in patients with brain metastases, a common site of disease progression in ROS1+ NSCLC.[1][2] These application notes provide a summary of the preclinical and clinical evidence of Taletrectinib's CNS activity and detail representative protocols for assessing the BBB penetration of similar therapeutic candidates.
Taletrectinib was designed to improve upon first-generation ROS1 inhibitors by offering enhanced CNS penetration and activity against resistance mutations, such as G2032R.[3][4] Preclinical studies in rodent models demonstrated sustained brain penetration, which has been validated in clinical trials where Taletrectinib has shown high intracranial objective response rates (ORR) in both TKI-naïve and previously treated patients.[2][5][6][7]
Data Presentation: Quantitative Assessment of Taletrectinib CNS Activity
The following tables summarize the key quantitative data from preclinical and clinical studies that underscore Taletrectinib's significant BBB penetration and intracranial efficacy.
Table 1: Preclinical Brain Penetration of Taletrectinib
Note: Specific quantitative values for brain-to-plasma ratios from dedicated preclinical pharmacokinetic studies are not publicly available. The data presented is descriptive, based on published literature.
| Parameter | Species | Model | Observation | Reference |
| Brain Penetration | Rodent | Orthotopic CNS Model of ROS1+ NSCLC | Showed sustained brain penetration. | [5][6] |
| Survival | Rodent | Intracranial Patient-Derived Xenograft | Improved survival versus vehicle or repotrectinib. | [5][6] |
| Brain/Plasma Concentration | Rat | Pharmacokinetic Study (30 mg/kg PO) | Demonstrable concentrations in both brain and plasma over time. | [3] |
Table 2: Clinical Intracranial Efficacy of Taletrectinib (Pooled Data from TRUST-I & TRUST-II Trials)
| Patient Population | Endpoint | Value | 95% Confidence Interval | Reference |
| TKI-Naïve (n=160) | Intracranial Confirmed ORR (IC-cORR) | 76.5% | - | [7][8] |
| Intracranial Confirmed ORR (IC-cORR) | 76% | - | [1][2] | |
| Intracranial ORR (TRUST-I) | 88% | - | ||
| Intracranial ORR (TRUST-II) | 66.7% | 29.93% - 92.51% | [9] | |
| TKI-Pretreated (n=113) | Intracranial Confirmed ORR (IC-cORR) | 65.6% | - | [8] |
| Intracranial ORR (TRUST-I, Crizotinib-pretreated) | 73% | - | [10] | |
| Intracranial ORR (TRUST-II) | 56.3% | 29.88% - 80.25% | [9] |
Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the BBB penetration of a novel TKI like Taletrectinib. These are based on established methodologies in the field.
Protocol 1: In Vivo Pharmacokinetic Study for Brain Penetration in Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of a test compound.
Materials:
-
Test compound (e.g., Taletrectinib)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane or pentobarbital)
-
Blood collection tubes (e.g., EDTA-coated)
-
Saline, ice
-
Homogenizer (e.g., bead-based)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer the test compound to a cohort of animals (n=3-4 per time point) via oral gavage (PO) or intravenous (IV) injection at a defined dose (e.g., 30 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the animals.
-
Blood Sampling: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Brain Harvesting: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Decapitate the animal, excise the brain, rinse with cold saline, blot dry, and record the weight. Flash-freeze the brain in liquid nitrogen and store at -80°C until analysis.
-
Sample Preparation (Brain):
-
Thaw the brain on ice.
-
Add a 3-fold volume of a suitable buffer (e.g., phosphate-buffered saline) to the brain tissue.
-
Homogenize the brain tissue using a bead homogenizer until a uniform consistency is achieved.[11]
-
-
Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma and brain homogenate.[12][13][14] This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
Prepare calibration standards and quality control samples in blank plasma and blank brain homogenate.
-
Analyze the study samples to determine the concentrations of the test compound.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration in brain homogenate (ng/g) and Cplasma is the concentration in plasma (ng/mL).
-
-
To determine the more pharmacologically relevant Kp,uu, the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) must be determined using methods like equilibrium dialysis.
-
Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
-
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
Objective: To assess the passive permeability and active efflux of a test compound across a cellular model of the BBB.
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable cell line.[12]
-
Transwell inserts (e.g., 0.4 µm pore size).[3]
-
Cell culture medium, fetal bovine serum, and necessary supplements.
-
Test compound and control compounds (e.g., Lucifer yellow for paracellular integrity, known P-gp substrates/inhibitors).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
-
TEER Measurement: Measure TEER values to confirm monolayer integrity before and after the experiment.
-
Permeability Assay (Apical to Basolateral - A-to-B):
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the test compound at a known concentration to the apical (donor) chamber.
-
At specified time intervals (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh assay buffer.
-
-
Efflux Assay (Basolateral to Apical - B-to-A):
-
To assess active efflux, perform the permeability assay in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An ER significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.
-
-
Protocol 3: Clinical Assessment of Intracranial Response in Patients
Objective: To evaluate the efficacy of Taletrectinib in treating CNS metastases in patients with ROS1+ NSCLC, as performed in the TRUST-I and TRUST-II trials.[8][15][16]
Materials:
-
Magnetic Resonance Imaging (MRI) scanner with contrast capabilities.
-
Standardized imaging protocol.
-
RECIST v1.1 (Response Evaluation Criteria in Solid Tumors) and/or RANO-BM (Response Assessment in Neuro-Oncology Brain Metastases) criteria.[17]
Procedure:
-
Baseline Assessment:
-
On-Treatment Monitoring:
-
Response Evaluation:
-
An Independent Review Committee (IRC) assesses the brain scans to determine intracranial response.
-
Intracranial Objective Response Rate (ORR): The percentage of patients achieving a complete response (CR; disappearance of all target lesions) or partial response (PR; at least a 30% decrease in the sum of diameters of target lesions).
-
Intracranial Duration of Response (DoR): The time from the first documented response to the first documented disease progression or death.
-
Intracranial Disease Control Rate (DCR): The percentage of patients achieving CR, PR, or stable disease.
-
-
Safety Monitoring:
-
Monitor patients for treatment-emergent adverse events (TEAEs), with a focus on neurological events, throughout the trial.[7]
-
Mandatory Visualizations
Caption: Workflow for in vivo assessment of BBB penetration.
Caption: Workflow for in vitro Transwell BBB permeability assay.
Caption: Logic flow for clinical assessment of CNS efficacy.
References
- 1. AnHeart Therapeutics’ Investigational Medicine Taletrectinib Shrank Tumors in More Than 90 Percent of People With ROS1-Positive Non-Small Cell Lung Cancer Who Were ROS1 TKI Naïve in Global Pivotal TRUST-II Trial [businesswire.com]
- 2. targetedonc.com [targetedonc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Taletrectinib for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. Taletrectinib in ROS1+ Non–Small Cell Lung Cancer: TRUST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taletrectinib in ROS1+ Non-Small Cell Lung Cancer: TRUST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Sunitinib LC–MS/MS Assay in Mouse Plasma and Brain Tissue: Application in CNS Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Taletrectinib Formulation for Oral Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of taletrectinib in animal models, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics and efficacy of this potent ROS1/TRK inhibitor.
Introduction to Taletrectinib in Preclinical Research
Taletrectinib is a next-generation, orally available, and central nervous system (CNS) active tyrosine kinase inhibitor (TKI) that targets ROS1 and NTRK fusion proteins.[1][2][3][4] Preclinical studies have demonstrated its potential to overcome resistance to first-generation ROS1 inhibitors and its significant activity against intracranial tumors.[1][4] In animal models, taletrectinib has shown excellent blood-brain barrier penetration and has led to improved survival in mice with orthotopic CNS models of ROS1+ non-small cell lung cancer (NSCLC).[4]
These protocols are designed to provide a starting point for researchers working with taletrectinib in animal models, focusing on oral administration for pharmacokinetic and efficacy studies.
Taletrectinib Oral Formulation for Animal Studies
Based on common practices for preclinical oral administration of hydrophobic compounds, a suspension formulation is often utilized. While the exact vehicle used in published preclinical studies for taletrectinib is not consistently detailed, a standard and effective formulation can be prepared as follows:
Table 1: Recommended Oral Suspension Formulation for Taletrectinib
| Component | Concentration | Purpose |
| Taletrectinib | 10 mg/mL (or as required) | Active Pharmaceutical Ingredient |
| 0.5% (w/v) Methylcellulose | q.s. to final volume | Suspending agent |
| 0.1% (v/v) Tween 80 | q.s. to final volume | Surfactant/Wetting agent |
| Purified Water | q.s. to final volume | Vehicle |
Protocol for Preparation of Taletrectinib Oral Suspension (10 mg/mL)
Materials:
-
Taletrectinib powder
-
Methylcellulose (e.g., Methocel™)
-
Tween 80 (Polysorbate 80)
-
Purified water (sterile, for injection or equivalent)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Graduated cylinders and volumetric flasks
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
In a suitable container, add 0.5 g of methylcellulose to approximately 80 mL of purified water that has been heated to 60-70°C. Stir vigorously until the methylcellulose is thoroughly wetted.
-
Cool the solution in an ice bath while continuing to stir until it becomes clear and viscous.
-
Add 0.1 mL of Tween 80 to the methylcellulose solution.
-
Bring the final volume to 100 mL with purified water and stir until homogeneous.
-
-
Prepare the Taletrectinib Suspension:
-
Accurately weigh the required amount of taletrectinib powder. For a 10 mg/mL suspension, use 100 mg of taletrectinib for a final volume of 10 mL.
-
Levigate the taletrectinib powder with a small amount of the prepared vehicle in a mortar and pestle to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or transferring to a homogenizer for thorough mixing.
-
If using a stir plate, add a magnetic stir bar to the final suspension and continue to stir for at least 30 minutes to ensure a uniform suspension.
-
-
Storage and Handling:
-
Store the suspension at 2-8°C and protect from light.
-
Before each administration, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure homogeneity.
-
Pharmacokinetic Studies in Rodents
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of taletrectinib. The following protocol is based on a reported rat PK study.
Experimental Protocol: Rat Pharmacokinetic Study
Animal Model:
-
Male Sprague-Dawley rats (or other appropriate strain), typically 8-10 weeks old.
Dosing:
-
Dose: 30 mg/kg body weight.
-
Administration: Single oral gavage using a suitable gavage needle.
-
Formulation: Taletrectinib suspension as prepared above. The dosing volume should be calculated based on the concentration of the suspension and the body weight of each animal (typically 5-10 mL/kg).
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical sampling schedule would be: pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
Brain Tissue Collection (for CNS penetration):
-
At the end of the study or at specific time points, euthanize the animals.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Carefully dissect the brain, weigh it, and homogenize it for analysis.
-
Store brain homogenate samples at -80°C until analysis.
Bioanalysis:
-
Analyze taletrectinib concentrations in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio.
Table 2: Representative Pharmacokinetic Data of Taletrectinib in Rats (30 mg/kg, p.o.)
| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| 0.5 | 150 | 60 | 0.40 |
| 1 | 250 | 125 | 0.50 |
| 2 | 400 | 200 | 0.50 |
| 4 | 300 | 300 | 1.00 |
| 6 | 200 | 400 | 2.00 |
| 8 | 100 | 311 | 3.11 |
| 24 | 20 | 26 | 1.30 |
| Note: This data is illustrative and based on reported preclinical findings. Actual results may vary.[1] |
Efficacy Studies in Mouse Xenograft Models
Patient-derived xenograft (PDX) models are valuable for assessing the in vivo efficacy of anti-cancer agents as they more closely mimic the heterogeneity of human tumors.
Experimental Protocol: Intracranial NSCLC Patient-Derived Xenograft (PDX) Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice) are required for the engraftment of human tumor cells or tissues.
Tumor Model:
-
Patient-derived SDC4-ROS1+ NSCLC cells/tissue fragments.
Tumor Implantation (Orthotopic):
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole over the desired brain region (e.g., cerebral cortex).
-
Using a Hamilton syringe, slowly inject a suspension of SDC4-ROS1+ NSCLC cells into the brain parenchyma.
-
Withdraw the needle slowly, and close the incision with surgical sutures or staples.
-
Provide post-operative care, including analgesics.
Treatment:
-
Treatment Group: Taletrectinib (100 mg/kg, daily) administered by oral gavage.
-
Control Group: Vehicle control (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) administered by oral gavage at the same volume and frequency as the treatment group.
-
Treatment Start: Begin treatment on a specified day post-tumor inoculation (e.g., day 6).
-
Duration: Continue daily treatment for a predetermined period or until a study endpoint is reached.
Efficacy Endpoints:
-
Survival: Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms) and record the date of morbidity/mortality. The primary endpoint is often an increase in overall survival.
-
Tumor Burden (optional): If available, use bioluminescence or magnetic resonance imaging (MRI) to monitor intracranial tumor growth over time.
Data Analysis:
-
Generate Kaplan-Meier survival curves to compare the survival of the taletrectinib-treated group with the vehicle control group.
-
Perform statistical analysis (e.g., log-rank test) to determine the significance of any survival benefit.
Table 3: Representative Efficacy Data of Taletrectinib in an Intracranial SDC4-ROS1+ NSCLC PDX Mouse Model
| Treatment Group | Dose and Schedule | Median Survival (Days) | Survival at Day 60 |
| Vehicle Control | - | 25 | 0/8 (0%) |
| Taletrectinib | 100 mg/kg, daily | Not Reached | 7/8 (87.5%) |
| Note: This data is illustrative and based on reported preclinical findings.[1] |
Visualizations
Signaling Pathway of ROS1 Fusion Proteins
Caption: ROS1 fusion protein signaling and inhibition by Taletrectinib.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo efficacy study.
Relationship between Formulation, PK, and Efficacy
Caption: Interrelationship of formulation, PK, and efficacy.
References
- 1. Taletrectinib for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Taletrectinib (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Taletrectinib In Vitro
Welcome to the technical support center for researchers investigating acquired resistance to Taletrectinib. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to tyrosine kinase inhibitors (TKIs) like Taletrectinib?
Acquired resistance to TKIs typically falls into two main categories:
-
On-target resistance: This involves alterations to the drug's target protein, in this case, the ROS1 kinase domain. While Taletrectinib is effective against many known ROS1 mutations that confer resistance to other TKIs, such as the G2032R mutation, novel mutations in the ROS1 kinase domain could potentially emerge under selective pressure from Taletrectinib.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for ROS1 signaling to drive cell proliferation and survival. These are often referred to as "bypass tracks". Common bypass pathways in TKI resistance include the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or HER2, or the activation of downstream signaling components in pathways such as MAPK/ERK and PI3K/AKT.[1]
Q2: My ROS1-fusion cancer cell line is showing reduced sensitivity to Taletrectinib. How can I confirm acquired resistance?
Confirmation of acquired resistance involves a combination of cellular and biochemical assays:
-
Determine the IC50 value: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of Taletrectinib in your potentially resistant cell line to the parental, sensitive cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of resistance.
-
Assess ROS1 phosphorylation: Use Western blotting to check the phosphorylation status of ROS1 and its key downstream effectors (e.g., p-AKT, p-ERK) in the presence of Taletrectinib. In resistant cells, you may observe sustained phosphorylation of these proteins even at concentrations of Taletrectinib that are effective in sensitive cells.
-
Sequence the ROS1 kinase domain: To investigate on-target resistance, sequence the ROS1 kinase domain in your resistant cell line to identify any potential secondary mutations that may have emerged.
Q3: How can I investigate potential bypass signaling pathways in my Taletrectinib-resistant cell line?
To identify activated bypass pathways, you can use the following approaches:
-
Phospho-RTK arrays: These arrays allow you to simultaneously screen for the phosphorylation (and thus activation) of a wide range of receptor tyrosine kinases. This can help you identify candidate bypass pathways.
-
Western blotting: Once you have candidate pathways from an array or based on existing literature, you can perform Western blots to confirm the increased phosphorylation of specific proteins in those pathways (e.g., p-EGFR, p-MET, p-MEK, p-ERK, p-AKT, p-mTOR).
-
Inhibitor studies: Use specific inhibitors for the suspected bypass pathways (e.g., an EGFR inhibitor like gefitinib or a MEK inhibitor like trametinib) in combination with Taletrectinib to see if you can restore sensitivity.
Troubleshooting Guides
Problem 1: Difficulty in generating a stable Taletrectinib-resistant cell line.
Possible Cause & Solution:
-
Sub-optimal drug concentration: Starting with a Taletrectinib concentration that is too high can lead to widespread cell death, while a concentration that is too low may not provide sufficient selective pressure.
-
Troubleshooting Step: Begin by determining the IC20-IC30 of Taletrectinib for your parental cell line. Use this concentration for the initial selection phase, and then gradually increase the concentration in a stepwise manner as the cells recover and resume proliferation.
-
-
Insufficient culture time: The development of resistance is a gradual process that can take several months.
-
Troubleshooting Step: Be patient and allow the cells to culture for at least 2-3 passages at each new concentration of Taletrectinib before escalating the dose. Ensure you maintain a frozen stock of cells at each stage of the selection process.
-
Problem 2: The IC50 of my resistant cell line has increased, but I don't see any secondary mutations in the ROS1 kinase domain.
Possible Cause & Solution:
-
Activation of a bypass pathway: This is a common mechanism of resistance when on-target mutations are not present.
-
Troubleshooting Step: Follow the procedures outlined in FAQ 3 to investigate the activation of alternative signaling pathways. A phospho-RTK array is a good starting point to screen for unexpected pathway activation.
-
-
Epigenetic changes or transcriptional adaptations: The resistance may be due to changes in gene expression that are not caused by mutations.
-
Troubleshooting Step: Consider performing RNA sequencing (RNA-seq) to compare the gene expression profiles of the sensitive and resistant cell lines. This may reveal the upregulation of genes involved in survival pathways or drug efflux pumps.
-
Data Presentation
Table 1: Illustrative IC50 Values of Taletrectinib in Sensitive and Acquired Resistance In Vitro Models
| Cell Line Model | ROS1 Fusion Partner | Resistance Mechanism | Taletrectinib IC50 (nM) | Fold Change in IC50 |
| HCC78 (Parental) | SLC34A2-ROS1 | - | 1.5 | - |
| HCC78-TR-A | SLC34A2-ROS1 | Novel ROS1 Kinase Domain Mutation | 45.2 | ~30 |
| HCC78-TR-B | SLC34A2-ROS1 | EGFR Bypass Activation | 25.8 | ~17 |
| Ba/F3 (Parental) | CD74-ROS1 | - | 0.8 | - |
| Ba/F3-TR | CD74-ROS1 | MET Amplification | 32.5 | ~40 |
Note: The data in this table is representative and intended for illustrative purposes.
Table 2: Effect of Combination Therapy on Taletrectinib IC50 in a Resistant Cell Line Model with EGFR Bypass Activation
| Cell Line | Treatment | Taletrectinib IC50 (nM) |
| HCC78-TR-B | Taletrectinib alone | 25.8 |
| HCC78-TR-B | Taletrectinib + Gefitinib (1 µM) | 2.1 |
Note: The data in this table is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of a Taletrectinib-Resistant Cell Line
This protocol describes a method for generating a Taletrectinib-resistant cell line using a stepwise increase in drug concentration.
Materials:
-
ROS1-fusion positive cancer cell line (e.g., HCC78)
-
Complete cell culture medium
-
Taletrectinib (powder or DMSO stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo)
Procedure:
-
Determine the initial Taletrectinib concentration: a. Perform a dose-response curve for the parental cell line to determine the IC50. b. Start the selection process with a concentration of Taletrectinib equal to the IC20-IC30 of the parental cells.
-
Initial Selection: a. Culture the parental cells in the medium containing the starting concentration of Taletrectinib. b. Replace the medium with fresh, drug-containing medium every 2-3 days. c. Monitor the cells for signs of cell death. A significant portion of the cells are expected to die initially.
-
Expansion of Resistant Clones: a. Continue culturing the surviving cells in the presence of the same concentration of Taletrectinib until they resume a steady growth rate, similar to the parental cells. This may take several weeks. b. Once the cells are growing well, expand the population and create a frozen stock.
-
Dose Escalation: a. Increase the concentration of Taletrectinib in the culture medium by 1.5 to 2-fold. b. Repeat steps 2 and 3. c. Continue this stepwise dose escalation until the cells are able to proliferate in a concentration of Taletrectinib that is at least 10-fold higher than the IC50 of the parental cells.
-
Characterization of the Resistant Line: a. Perform a dose-response assay to determine the new IC50 of the resistant cell line. b. Regularly perform authentication of the resistant cell line to ensure it has not been cross-contaminated.
Protocol 2: Western Blot Analysis of ROS1 and Downstream Signaling
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: a. Treat sensitive and resistant cells with a range of Taletrectinib concentrations for a specified time (e.g., 2-4 hours). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for all samples and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Analyze the band intensities to determine the relative phosphorylation levels.
Visualizations
Caption: Canonical ROS1 downstream signaling pathways inhibited by Taletrectinib.
Caption: Plausible bypass mechanisms leading to Taletrectinib resistance.
Caption: Workflow for investigating and overcoming Taletrectinib resistance.
References
Optimizing Taletrectinib Dosage to Minimize Hepatotoxicity: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in optimizing Taletrectinib dosage and minimizing hepatotoxicity during pre-clinical and clinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Taletrectinib, focusing on the early detection and management of liver-related toxicities.
Issue 1: Elevated Liver Enzymes (ALT/AST) in In Vitro/In Vivo Models
-
Question: We are observing a significant increase in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in our experimental models treated with Taletrectinib. How should we proceed?
-
Answer:
-
Confirm the Finding: Repeat the liver function tests (LFTs) to rule out experimental error.
-
Dose-Response Assessment: If not already done, perform a dose-response study to determine if the hepatotoxicity is dose-dependent. This is critical for establishing a therapeutic window.
-
Temporal Analysis: Monitor the kinetics of enzyme elevation. The median time to the first onset of AST or ALT elevation in clinical settings is approximately 15 days, but this can vary.[1][2]
-
Histopathological Analysis (In Vivo): If using animal models, perform a histopathological examination of liver tissues to assess for signs of liver injury, such as necrosis, inflammation, or steatosis.
-
Mechanism Investigation:
-
Reactive Oxygen Species (ROS) Measurement: Assess for oxidative stress in hepatocytes treated with Taletrectinib, as the formation of reactive metabolites is a known mechanism of TKI-induced liver injury.
-
Mitochondrial Function Assays: Evaluate mitochondrial membrane potential and ATP production to determine if mitochondrial dysfunction is a contributing factor.
-
Apoptosis/Necrosis Assays: Use assays such as TUNEL or Annexin V/PI staining to quantify the extent of programmed cell death versus necrosis.
-
-
Issue 2: Unexpected Cytotoxicity in Hepatocyte Cultures
-
Question: Our primary human hepatocyte cultures show a high level of cell death even at low concentrations of Taletrectinib. What could be the cause?
-
Answer:
-
Metabolic Competence of Hepatocytes: Ensure the hepatocytes used are metabolically competent and express relevant Cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9) known to metabolize Taletrectinib.[1] The formation of toxic metabolites can be a primary driver of cytotoxicity.
-
Co-incubation with CYP Inhibitors/Inducers: To investigate the role of specific CYPs, co-incubate the hepatocytes with known inhibitors or inducers of CYP3A4. A change in cytotoxicity would suggest the involvement of metabolic activation.
-
Assess for Off-Target Effects: While Taletrectinib is a selective ROS1 inhibitor, investigate potential off-target effects on other kinases crucial for hepatocyte survival at higher concentrations.
-
Culture Conditions: Review and optimize your cell culture conditions. Factors such as serum concentration, plating density, and media composition can influence hepatocyte sensitivity to xenobiotics.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding Taletrectinib dosage and hepatotoxicity management.
-
Q1: What is the recommended starting dose of Taletrectinib and what are the dose reduction steps for managing hepatotoxicity?
-
A1: The recommended starting dose is 600 mg taken orally once daily.[3] For managing adverse reactions, including hepatotoxicity, the dose can be reduced stepwise: the first dose reduction is to 400 mg once daily, and the second is to 200 mg once daily. Treatment should be permanently discontinued if a patient cannot tolerate the 200 mg daily dose.
-
-
Q2: What are the common liver-related adverse events observed with Taletrectinib?
-
Q3: How should liver function be monitored during Taletrectinib treatment in a clinical research setting?
-
A3: Monitor liver function tests (AST, ALT, and bilirubin) prior to starting Taletrectinib, every 2 weeks for the first 2 months of treatment, and then monthly thereafter, or more frequently if clinically indicated, especially in patients who develop transaminase elevations.[1]
-
-
Q4: What is the proposed mechanism of Taletrectinib-induced hepatotoxicity?
-
A4: The exact mechanism is not fully elucidated. However, like other tyrosine kinase inhibitors, it is likely related to the metabolic activation of the drug by CYP enzymes (predominantly CYP3A4) into reactive metabolites.[1][5] These reactive species can cause oxidative stress, mitochondrial dysfunction, and direct cellular damage, leading to hepatocyte injury.
-
-
Q5: Are there any known drug-drug interactions that could exacerbate Taletrectinib hepatotoxicity?
-
A5: Co-administration with strong CYP3A inhibitors or inducers should be avoided. CYP3A inhibitors can increase Taletrectinib exposure, potentially increasing the risk of toxicity, while CYP3A inducers can decrease its efficacy. Grapefruit and grapefruit juice should also be avoided as they are known CYP3A inhibitors.
-
Data Presentation
Table 1: Taletrectinib Dose Reduction Schedule for Adverse Reactions
| Dosage Reduction Stage | Recommended Dosage |
| Starting Dose | 600 mg once daily |
| First Dose Reduction | 400 mg once daily |
| Second Dose Reduction | 200 mg once daily |
Data sourced from clinical trial information.
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) Leading to Dose Modification in Clinical Trials
| Adverse Event | Dose Reduction | Treatment Discontinuation |
| Elevated Liver Enzymes | 16.4% | 1.3% (treatment-related) |
| All TEAEs | 37.1% | 7.5% |
Data from the TRUST-II trial. Note that percentages for elevated liver enzymes are a subset of all TEAEs leading to dose reduction.
Experimental Protocols
Protocol 1: In Vitro Assessment of Taletrectinib-Induced Hepatotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to acclimate for 24-48 hours.
-
Taletrectinib Treatment: Prepare a stock solution of Taletrectinib in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤ 0.1%.
-
Incubation: Replace the culture medium with the Taletrectinib-containing medium and incubate for various time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment:
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage and necrosis.
-
MTT/WST-1 Assay: Assess cell viability by measuring mitochondrial reductase activity.
-
-
Hepatotoxicity Marker Measurement:
-
ALT/AST Measurement: Collect the culture supernatant and measure ALT and AST levels using commercially available assay kits.
-
-
Data Analysis: Normalize the data to vehicle-treated controls. Calculate IC50 values for cytotoxicity.
Mandatory Visualizations
Caption: Proposed signaling pathway for Taletrectinib-induced hepatotoxicity.
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
References
- 1. drugs.com [drugs.com]
- 2. Nuvation Bio Inc. - Nuvation Bio Reports Third Quarter 2025 Financial Results and Provides Business Update [investors.nuvationbio.com]
- 3. Hepatotoxicity of ALK/ROS1 tyrosine kinase inhibitors in non-small cell lung cancer patients: A pharmacovigilance study based on signal mining and analysis of the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Taletrectinib (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors [mdpi.com]
troubleshooting Taletrectinib solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Taletrectinib in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Taletrectinib powder is not dissolving in DMSO. What should I do?
A1: Taletrectinib is known to be soluble in DMSO, with reported solubilities around 45-50 mg/mL.[1][2] If you are experiencing issues, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[3] Always use freshly opened, high-purity, anhydrous DMSO.
-
Sonication: As recommended by suppliers, use a sonicator to aid dissolution.[2] Sonicate the solution in a water bath for several minutes until the solution is clear.
-
Gentle Warming: If sonication is not sufficient, gentle warming (e.g., 37°C) can be attempted. However, be cautious as excessive heat may degrade the compound.
-
Check Compound Purity: If solubility issues persist, there may be an issue with the purity of the Taletrectinib powder.
Q2: Taletrectinib precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?
A2: This is a common issue for hydrophobic small molecules. Here are several strategies to address this:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) to minimize solvent-induced artifacts.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock in a small volume of your aqueous buffer, vortexing or mixing vigorously. Then, add this intermediate dilution to the final volume.
-
Use of Pluronic F-68 or Tween-80: For biochemical assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 or Tween-80 to your assay buffer can help maintain the solubility of Taletrectinib. Start with a low concentration (e.g., 0.01-0.1%) and optimize as needed, ensuring the surfactant does not interfere with your assay.
-
Pre-complexing with Serum: For cell-based assays, you can try pre-incubating the diluted Taletrectinib in a small amount of fetal bovine serum (FBS) before adding it to the final culture medium. The proteins in the serum can help to keep the compound in solution.
Q3: What is the recommended storage condition for Taletrectinib stock solutions?
A3: Taletrectinib stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] For long-term storage (months), -80°C is preferable.[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Taletrectinib Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₄FN₅O₅ | [1] |
| Molecular Weight | 551.61 g/mol | [1] |
| In Vitro Solubility (DMSO) | ≥ 45 mg/mL (81.58 mM) | [2] |
| In Vitro Solubility (DMSO) | 50 mg/mL (90.64 mM) | [1] |
Table 2: Taletrectinib Potency (IC₅₀)
| Target | IC₅₀ (nM) | Source |
| ROS1 | 0.207 | [1] |
| NTRK1 | 0.622 | [1] |
| NTRK2 | 2.28 | [1] |
| NTRK3 | 0.98 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Taletrectinib Stock Solution in DMSO
-
Materials:
-
Taletrectinib powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh out the desired amount of Taletrectinib powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.516 mg of Taletrectinib (MW = 551.61 g/mol ).
-
Add the appropriate volume of DMSO to the Taletrectinib powder in a sterile microcentrifuge tube.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is completely clear.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM Taletrectinib stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the assay)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
-
Procedure:
-
Thaw an aliquot of the 10 mM Taletrectinib stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations and to minimize precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the Taletrectinib stock or intermediate dilution to the culture medium and mix immediately by gentle pipetting or vortexing.
-
Visually inspect the working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the troubleshooting guide (FAQ 2).
-
Mandatory Visualizations
References
Taletrectinib Technical Support Center: Mitigating Off-Target Kinase Effects
Welcome to the technical support center for Taletrectinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential off-target effects of Taletrectinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets and key off-targets of Taletrectinib?
A1: Taletrectinib is a next-generation, central nervous system (CNS)-active, dual-target tyrosine kinase inhibitor (TKI). Its primary targets are ROS1 and NTRK kinases.[1] A key feature of Taletrectinib's design is its high selectivity for ROS1 over Tropomyosin receptor kinase B (TrkB).[2] This selectivity is hypothesized to contribute to a lower incidence of neurological adverse events compared to other TKIs.[2] While a comprehensive public kinome scan is not available, in vitro enzymatic assays have quantified its selectivity against the TRK family.
Q2: We are observing unexpected toxicity in our cell line at concentrations that should be selective for ROS1. What could be the cause?
A2: Unexpected toxicity in a non-ROS1-dependent cell line, or exaggerated toxicity in a ROS1-dependent line, could be due to several factors:
-
Off-target kinase inhibition: Taletrectinib may inhibit other kinases essential for your specific cell line's survival. Even highly selective inhibitors can have off-target effects at sufficient concentrations.
-
Cell line-specific sensitivity: The genetic background of your cell line may make it particularly sensitive to the inhibition of a secondary target.
-
Metabolite-induced toxicity: The cells may be metabolizing Taletrectinib into a more toxic compound.
-
Incorrect dosing: Ensure accurate calculation of concentrations and uniform distribution in culture media.
We recommend performing a dose-response curve to determine the precise IC50 in your cell line and comparing it to the known IC50 for ROS1.
Q3: How can we confirm if the observed phenotype in our experiment is due to an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial. We recommend the following strategies:
-
Washout Experiment: Perform a washout experiment to see if the phenotype is reversible. On-target effects in a ROS1-dependent cell line should diminish as the inhibitor is removed and the kinase signaling pathway reactivates. A sustained effect post-washout might indicate irreversible binding or downstream consequences of off-target inhibition.
-
Rescue Experiment: If you have a ROS1-addicted cell line, assess whether the expression of a drug-resistant ROS1 mutant (e.g., G2032R, for which Taletrectinib is still effective) can rescue the phenotype. If not, an off-target effect is likely.
-
Use of a Structurally Unrelated Inhibitor: Treat your cells with another potent ROS1 inhibitor that has a different chemical scaffold. If the phenotype is replicated, it is more likely to be an on-target effect.
-
Kinome Profiling: The most definitive method is to perform a broad kinase panel screen (kinome scan) at the concentration where you observe the phenotype. This will identify other kinases inhibited by Taletrectinib at that concentration.
Q4: Our experiments with liver-derived cell lines (e.g., HepG2) show decreased viability. How can we investigate this potential hepatotoxicity?
A4: The most common treatment-emergent adverse events reported in clinical studies include elevated liver enzymes (AST and ALT).[3] To investigate this in vitro, you can use liver-derived cell lines or primary hepatocytes. We recommend a tiered approach:
-
Confirm Cytotoxicity: Perform a standard cell viability assay (e.g., MTS or CellTiter-Glo®) to establish a dose-response curve and determine the IC50 in your hepatic cell model.
-
Mechanistic Assays: Use commercially available kits to assess markers of liver injury, such as measuring reactive oxygen species (ROS) production, mitochondrial membrane potential, or apoptosis (e.g., caspase-3/7 activity).[4]
-
Consult Literature: Review literature on TKI-induced hepatotoxicity for established in vitro protocols and relevant biomarkers to test.[5][6]
Q5: We are observing changes in cell adhesion and morphology in our intestinal cell line models. Could this be related to the gastrointestinal side effects seen in patients?
A5: Yes, this is possible. Diarrhea and nausea are common side effects of Taletrectinib.[7] These can be modeled in vitro using intestinal cell lines like Caco-2, which form polarized monolayers.
-
Assess Barrier Function: Grow Caco-2 cells on transwell inserts and measure the transepithelial electrical resistance (TEER) after treatment with Taletrectinib. A decrease in TEER suggests a disruption of tight junctions and compromised barrier function.
-
Evaluate Cell Proliferation and Apoptosis: TKIs can affect the rapidly dividing cells of the intestinal crypts. Assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in your cell model.
-
Consider Organoid Models: For a more physiologically relevant system, consider using murine or human intestinal organoids to study the effects on different cell types within the intestinal epithelium.
Data Summary
Table 1: In Vitro Selectivity of Taletrectinib
This table summarizes the half-maximal inhibitory concentration (IC50) of Taletrectinib against its primary on-target kinase (ROS1) and key off-target kinases from the TRK family. The data demonstrates the high potency against ROS1 and its selectivity over TRKA and TRKB.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. ROS1) |
| ROS1 | 0.07 | 1x |
| TRKA | 1.26 | ~18x |
| TRKB | 1.47 | ~21x |
| TRKC | 0.18 | ~2.6x |
| (Source: Data compiled from in vitro enzymatic assays)[1][8] |
Experimental Protocols
Protocol 1: Determining Cellular IC50 using a Dose-Response Curve
This protocol describes how to establish the concentration of Taletrectinib that inhibits 50% of a biological function (e.g., cell viability) in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Taletrectinib stock solution (e.g., 10 mM in DMSO)
-
96-well clear or white-walled microplates (depending on readout)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
Prepare Drug Dilutions: Create a serial dilution series of Taletrectinib in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Drug Treatment: Remove the old medium from the cells and add the prepared drug dilutions. Typically, each concentration is tested in triplicate.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours for proliferation assays).
-
Measure Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using the appropriate plate reader.
-
Data Analysis:
-
Subtract the background signal (no-cell control) from all wells.
-
Normalize the data by setting the vehicle control (DMSO) to 100% viability.
-
Plot the normalized viability (%) against the log of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal, 4PL) in software like GraphPad Prism to fit the curve and calculate the IC50 value.
-
Protocol 2: In Vitro Washout Experiment to Assess Reversibility
This experiment helps determine if the inhibitor's effect is transient or sustained after its removal.
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates)
-
Taletrectinib at a concentration known to cause a clear phenotype (e.g., 3x IC50)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete culture medium (pre-warmed)
-
Lysis buffer and reagents for downstream analysis (e.g., Western blot)
Procedure:
-
Initial Treatment: Treat cells with Taletrectinib or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
Sample Collection (Time 0): Harvest a set of treated and control cells immediately after the initial treatment period. This is your "0-hour post-washout" time point.
-
Washout:
-
Aspirate the drug-containing medium from the remaining plates.
-
Gently wash the cells twice with a generous volume of warm, sterile PBS to remove any residual inhibitor.
-
Add fresh, pre-warmed, drug-free complete culture medium.
-
-
Post-Washout Incubation: Return the plates to the incubator.
-
Time-Course Collection: Harvest cells at various time points after the washout (e.g., 2, 4, 8, 24 hours).
-
Analysis: Analyze the collected cell lysates for your phenotype of interest. For example, use Western blotting to probe the phosphorylation status of ROS1 and its downstream effectors (e.g., p-ERK, p-AKT). A return of phosphorylation over time indicates a reversible, on-target effect.
Visualizations
Caption: Taletrectinib inhibits ROS1, blocking downstream survival pathways like MAPK/ERK and PI3K/AKT.
Caption: A logical workflow for troubleshooting unexpected experimental results with Taletrectinib.
References
- 1. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taletrectinib for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Taletrectinib Efficacy in CNS Metastases Models
Welcome to the technical support center for researchers utilizing Taletrectinib in preclinical models of central nervous system (CNS) metastases. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Taletrectinib?
A1: Taletrectinib is an oral, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in some non-small cell lung cancers (NSCLC) and other solid tumors, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[1][2] Taletrectinib was designed for enhanced CNS penetration to effectively treat brain metastases.[2][3] It also demonstrates activity against acquired resistance mutations, such as the ROS1 G2032R mutation, which can limit the efficacy of earlier-generation TKIs.[3][4]
Q2: What are the reported intracranial response rates for Taletrectinib in clinical trials?
A2: Taletrectinib has shown robust intracranial activity in clinical trials for patients with ROS1-positive NSCLC and brain metastases. In the combined analysis of the TRUST-I and TRUST-II trials, the intracranial objective response rate (IC-ORR) was notable in both TKI-naïve and TKI-pretreated patient populations.[3][5][6]
Q3: What preclinical models are suitable for evaluating Taletrectinib's efficacy in CNS metastases?
A3: Two primary in vivo models are recommended:
-
Intracranial injection of human cancer cell lines: This involves the stereotactic injection of ROS1-fusion positive NSCLC cell lines (e.g., HCC78, SLC34A2-ROS1) into the brains of immunodeficient mice. This model is useful for assessing the initial efficacy and brain penetration of Taletrectinib.
-
Patient-Derived Xenograft (PDX) models: Surgically resected brain metastasis tissue from patients with ROS1-positive NSCLC is implanted into immunodeficient mice, either subcutaneously or orthotopically into the brain.[7] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.[7]
Q4: How can I assess Taletrectinib's concentration and target engagement in the brain?
A4: To confirm that Taletrectinib is reaching its target in the CNS, you can measure its concentration in brain tissue and cerebrospinal fluid (CSF) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). To assess target engagement, you can perform Western blotting or immunohistochemistry (IHC) on brain tumor tissue to measure the phosphorylation levels of ROS1 and its downstream signaling proteins (e.g., p-ERK, p-AKT). A decrease in phosphorylation indicates successful target inhibition.
Troubleshooting Guides
Issue 1: Low or Inconsistent Tumor Engraftment in Intracranial Models
| Potential Cause | Troubleshooting Steps |
| Poor Cell Viability | Ensure cancer cell lines are in the logarithmic growth phase and have high viability (>95%) before injection. Keep cells on ice during the procedure. |
| Incorrect Injection Technique | Verify stereotactic coordinates for accurate injection into the desired brain region (e.g., striatum or cerebrum). Inject cells slowly (e.g., 1 µL/minute) to prevent backflow and tissue damage.[8] |
| Suboptimal Cell Number | Titrate the number of injected cells. Too few cells may not establish a tumor, while too many can cause rapid morbidity. A typical starting point is 1x10^5 to 5x10^5 cells per mouse. |
| Mouse Strain | Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) to improve the engraftment of human cell lines and PDX models. |
Issue 2: High Variability in Tumor Growth and Response to Taletrectinib
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing of Taletrectinib. For oral gavage, verify proper technique to deliver the full dose. |
| Variable Blood-Brain Barrier Permeability | Tumor growth can alter the permeability of the blood-brain barrier (BBB). Consider using imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess BBB permeability in your model. |
| Tumor Heterogeneity (especially in PDX models) | Characterize the molecular profile of your PDX models. Different passages of the same PDX line may exhibit genetic drift. |
| Animal Health | Monitor mice for signs of distress or neurological symptoms that could affect their feeding and, consequently, drug absorption. |
Issue 3: Emergence of Resistance to Taletrectinib in the Model
| Potential Cause | Troubleshooting Steps |
| Acquired On-Target Mutations | If tumors initially respond and then regrow, sequence the ROS1 kinase domain in the resistant tumors to identify potential secondary mutations, such as G2032R.[3] |
| Bypass Signaling Pathway Activation | Perform RNA sequencing or proteomic analysis on resistant tumors to identify the upregulation of alternative signaling pathways (e.g., MET, EGFR) that may be compensating for ROS1 inhibition. |
| Insufficient Drug Exposure in the CNS | Measure Taletrectinib concentrations in the brain tissue of mice with relapsed tumors to ensure that adequate drug levels are being maintained. |
Quantitative Data Summary
The following tables summarize the clinical efficacy of Taletrectinib in patients with ROS1-positive NSCLC and CNS metastases from the TRUST-I and TRUST-II trials.
Table 1: Efficacy of Taletrectinib in TKI-Naïve Patients with CNS Metastases
| Endpoint | Result | Citation |
| Intracranial Objective Response Rate (IC-ORR) | 76% - 80% | [3][5] |
| Median Duration of Response (DOR) | 44.9 months | [3] |
| Median Progression-Free Survival (PFS) | 45.6 months | [3] |
Table 2: Efficacy of Taletrectinib in TKI-Pretreated Patients with CNS Metastases
| Endpoint | Result | Citation |
| Intracranial Objective Response Rate (IC-ORR) | 62.5% - 65.6% | [3][5] |
| Median Duration of Response (DOR) | ~17 months | [3] |
| Median Progression-Free Survival (PFS) | ~9.7 months | [3] |
Table 3: Efficacy of Taletrectinib Against the ROS1 G2032R Mutation
| Patient Population | Response Rate | Citation |
| 13 patients with G2032R mutation | 61% | [3] |
Experimental Protocols
Protocol 1: Intracranial Xenograft Model of NSCLC Brain Metastasis
-
Cell Culture: Culture ROS1-fusion positive NSCLC cells (e.g., HCC78) in appropriate media until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in sterile, serum-free media or PBS at a concentration of 1x10^8 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize an immunodeficient mouse (e.g., NSG) and secure it in a stereotactic frame.
-
Surgical Procedure: Create a small incision in the scalp to expose the skull. Use a micro-drill to create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Intracranial Injection: Slowly inject 2-5 µL of the cell suspension (2-5x10^5 cells) into the brain parenchyma at a depth of 3-4 mm.[8] Withdraw the needle slowly after 5-10 minutes to prevent reflux.
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Taletrectinib Treatment: Once tumors are established (as determined by imaging), begin treatment with Taletrectinib at the desired dose and schedule.
-
Efficacy Assessment: Measure tumor volume regularly using imaging. At the end of the study, harvest brain tissue for histological and molecular analysis.
Protocol 2: Patient-Derived Xenograft (PDX) Model of NSCLC Brain Metastasis
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient with a resected ROS1-positive NSCLC brain metastasis under appropriate ethical guidelines.
-
Tissue Processing: Mechanically mince the tumor tissue into small fragments (1-2 mm³) in sterile media on ice.
-
Subcutaneous Implantation (for initial expansion): Anesthetize an immunodeficient mouse. Create a small subcutaneous pocket on the flank and implant 2-3 tumor fragments. Suture the incision.
-
Tumor Growth and Passaging: Monitor for tumor growth. Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse, excise the tumor, and passage it into new mice for expansion.
-
Orthotopic Implantation:
-
Mechanically or enzymatically dissociate a portion of the PDX tumor into a single-cell suspension.
-
Follow steps 3-6 of Protocol 1 for intracranial injection of the PDX cell suspension.
-
-
Treatment and Efficacy Assessment: Follow steps 8 and 9 of Protocol 1 to evaluate the efficacy of Taletrectinib in the PDX model.
Visualizations
Caption: Taletrectinib inhibits the ROS1/NTRK fusion protein, blocking downstream signaling pathways.
Caption: Workflow for assessing Taletrectinib efficacy in CNS metastases models.
References
- 1. Development and Characterization of Patient-Derived Xenografts from Non-Small Cell Lung Cancer Brain Metastases - Tempus [tempus.com]
- 2. Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Brain Metastasis Treatment: The Place of Tyrosine Kinase Inhibitors and How to Facilitate Their Diffusion across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors show different anti-brain metastases efficacy in NSCLC: A direct comparative analysis of icotinib, gefitinib, and erlotinib in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Animal models of brain and spinal cord metastases of NSCLC established using a brain stereotactic instrument - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in Taletrectinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Taletrectinib.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding Taletrectinib's mechanism, experimental variability, and resistance.
Q1: What is the primary mechanism of action for Taletrectinib?
Taletrectinib is a next-generation, orally available tyrosine kinase inhibitor (TKI).[1] It selectively targets and binds to the ATP-binding site of C-ros oncogene 1 (ROS1) and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1][2][3] This inhibition blocks the phosphorylation and activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3][4] A key feature of Taletrectinib is its ability to overcome certain resistance mutations that affect first-generation TKIs, such as the ROS1 G2032R mutation.[3][5][6]
Q2: My cell viability (IC50) values for Taletrectinib are inconsistent across experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in TKI experiments. The causes can be grouped into three main categories:
-
Cell Line Integrity: Ensure your cell line has not been compromised. This includes verifying the presence of the ROS1/NTRK fusion, checking for mycoplasma contamination, and using cells within a consistent, low passage number range.
-
Compound and Reagent Handling: Confirm the purity and concentration of your Taletrectinib stock. The compound should be stored correctly, and fresh dilutions should be made for each experiment. Solvent concentration (e.g., DMSO) must be consistent across all wells, including controls, as it can impact cell viability.[7]
-
Assay Parameters: Small variations in cell seeding density, treatment duration, or the specific viability assay used (e.g., MTT, CellTiter-Glo) can significantly alter results. Ensure these parameters are optimized and strictly controlled.
Refer to the troubleshooting workflow below for a systematic approach to identifying the source of variability.
Q3: I am not observing the expected decrease in ROS1 phosphorylation in my Western Blots. What could be wrong?
This issue often points to problems with experimental technique or reagents.
-
Antibody Performance: Ensure your primary antibody for phosphorylated ROS1 (p-ROS1) is validated for the application and is specific. Run positive and negative controls to confirm.
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein after cell lysis.
-
Treatment Time: The peak inhibition of p-ROS1 may occur at a specific time point after Taletrectinib treatment. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal duration for observing maximum inhibition.
-
Loading and Transfer: Verify equal protein loading by checking a housekeeping protein (e.g., GAPDH, β-actin). Inefficient protein transfer to the membrane can also lead to weak signals.
Q4: My in vivo xenograft model shows variable tumor response to Taletrectinib. What should I investigate?
In vivo studies introduce higher complexity. Inconsistent results can stem from:
-
Pharmacokinetics: Taletrectinib is metabolized primarily by CYP3A enzymes.[2] Co-administration of other compounds or variations in animal diet could affect its metabolism and bioavailability. Ensure consistent dosing formulation and administration technique.
-
Tumor Heterogeneity: Even with cell lines, tumors in xenograft models can develop heterogeneity, leading to varied responses.
-
Drug Resistance: Sub-populations of cells within the tumor may develop resistance through on-target mutations or the activation of bypass signaling pathways.[6][8] Consider analyzing non-responding tumors for known resistance markers.
Q5: What are the known mechanisms of resistance to TKIs like Taletrectinib?
Resistance to TKIs is a significant challenge and typically falls into two categories:
-
On-Target Resistance: This involves secondary mutations in the kinase domain of the target protein (e.g., ROS1), which prevent the drug from binding effectively.[9] While Taletrectinib is designed to overcome the common G2032R mutation, other novel mutations in the ROS1 kinase domain have been reported to confer resistance to various TKIs.[10][11]
-
Off-Target (Bypass) Resistance: Cancer cells can activate alternative signaling pathways to circumvent the blocked ROS1/NTRK pathway.[8] This can involve the upregulation of other kinases like EGFR, MET, or KRAS, which then drive cell proliferation and survival independently of ROS1 signaling.[6][8][9]
References
- 1. Taletrectinib | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Taletrectinib used for? [synapse.patsnap.com]
- 4. trustedpharmaguide.com [trustedpharmaguide.com]
- 5. Phase II Study of Taletrectinib Shows Durable Overall Response and Favorable Safety in Patients with ROS1+ Non-Small Cell Lung Cancer | IASLC [iaslc.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 9. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Taletrectinib: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Taletrectinib in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with Taletrectinib.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Unexpectedly high incidence of diarrhea in study animals.
-
Possible Cause 1: Dose-related toxicity. Taletrectinib, as a tyrosine kinase inhibitor (TKI), can induce GI toxicity in a dose-dependent manner.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare the administered dose with established tolerable doses from available literature, if any. Note that human clinical trials have reported diarrhea as a common adverse event.[1][2][3][4][5]
-
Dose De-escalation Study: If the current dose is causing significant toxicity, consider performing a dose de-escalation study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Staggered Dosing: Instead of a daily high dose, consider a staggered or intermittent dosing schedule (e.g., every other day) to allow for GI tract recovery.
-
Supportive Care: Provide supportive care such as hydration and electrolyte supplementation to manage dehydration associated with diarrhea. Anti-diarrheal agents like loperamide may be considered, but their impact on experimental outcomes should be carefully evaluated.[6]
-
-
Possible Cause 2: Animal model sensitivity. The specific strain or species of the animal model may have a higher sensitivity to Taletrectinib-induced GI effects.
-
Troubleshooting Steps:
-
Literature Review: Search for literature on the GI sensitivity of your chosen animal model to other TKIs.
-
Consider Alternative Models: If sensitivity is high, consider using a different, more robust animal model for future studies. There are various established animal models for studying drug-induced gastrointestinal side effects.[7][8][9][10]
-
Issue 2: Significant weight loss and decreased food intake in treated animals.
-
Possible Cause 1: Nausea and anorexia. Nausea is a frequently reported side effect of Taletrectinib in human patients.[1][2][3][4] This can lead to decreased appetite (anorexia) and subsequent weight loss.
-
Troubleshooting Steps:
-
Monitor Food Consumption: Quantify daily food intake to confirm anorexia.
-
Palatable Diet: Offer a more palatable or wet food diet to encourage eating.
-
Anti-emetic Co-administration: Consider the use of anti-emetic agents. However, potential drug-drug interactions and effects on Taletrectinib's metabolism must be assessed.
-
Dose Adjustment: As with diarrhea, weight loss can be dose-dependent. A dose reduction may be necessary.
-
-
Possible Cause 2: Malabsorption due to GI toxicity. Damage to the intestinal lining can impair nutrient absorption, leading to weight loss despite adequate food intake.
-
Troubleshooting Steps:
-
Fecal Analysis: Conduct a fecal analysis to check for undigested food particles or signs of malabsorption.
-
Histopathological Examination: At the end of the study, perform a histopathological examination of the GI tract to assess for mucosal damage, inflammation, or other abnormalities.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of Taletrectinib in animal studies?
A1: While specific data from animal studies on Taletrectinib is limited in the public domain, based on human clinical trial data and the general class effects of tyrosine kinase inhibitors, the following GI side effects can be anticipated:
-
Decreased Appetite (Anorexia)[2]
Q2: What is the mechanism of Taletrectinib-induced gastrointestinal toxicity?
A2: Taletrectinib is a potent inhibitor of ROS1 and NTRK tyrosine kinases.[11][12][13][14] While the exact mechanism of its GI toxicity is not fully elucidated, it is likely related to the "on-target" or "off-target" inhibition of kinases that play a role in the homeostasis of the gastrointestinal epithelium. Inhibition of these pathways can disrupt cell proliferation, differentiation, and mucosal barrier function, leading to the observed side effects.[15][16]
Q3: What experimental protocols can be used to assess Taletrectinib-induced GI toxicity?
A3: A comprehensive assessment should include a combination of clinical observations and post-mortem analyses.
-
Experimental Protocol: Assessment of GI Toxicity in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing: Administer Taletrectinib orally at various dose levels, including a vehicle control group.
-
Clinical Monitoring (Daily):
-
Record body weight.
-
Quantify food and water intake.
-
Observe and score stool consistency (e.g., normal, soft, diarrhea).
-
Note any signs of nausea or emesis (in relevant species).
-
-
Terminal Procedures:
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis.
-
Harvest the entire gastrointestinal tract.
-
Measure the length of the small intestine and colon.
-
Collect tissue sections from the stomach, duodenum, jejunum, ileum, and colon for histopathological analysis (e.g., H&E staining to assess mucosal injury, inflammation, and crypt architecture).
-
-
Q4: How can I manage gastrointestinal side effects to maintain the integrity of my long-term animal study?
A4: Proactive management is key for long-term studies.
-
Establish MTD: Conduct a preliminary dose-finding study to determine the maximum tolerated dose.
-
Supportive Care: Implement supportive care measures at the first sign of GI distress. This includes providing nutritional support with highly palatable and easily digestible food, and ensuring adequate hydration.
-
Pharmacological Intervention: In consultation with a veterinarian, consider the use of medications to manage specific symptoms, such as anti-diarrheals or anti-emetics. Be mindful of potential interactions with Taletrectinib.[6]
-
Dose Modification: If side effects are severe, consider reducing the dose or implementing a "drug holiday" to allow for recovery.
Data Presentation
Table 1: Summary of Gastrointestinal Adverse Events of Taletrectinib in Human Clinical Trials
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3 or Higher) |
| Diarrhea | 50.0% - 70%[1][5] | 3.4% - 4.5%[1][3] |
| Nausea | 50.0% - 59.1%[1][2] | <2%[2][3] |
| Vomiting | 34.5% - 43.3%[2][3] | <2%[2][3] |
| Decreased Appetite | 15.2% - 18.0%[2][3] | <2%[2] |
| Constipation | 16.3% - 24.0%[2][3] | Not Reported |
Note: Data is compiled from multiple human clinical trials and may vary based on the specific study population and dosing regimen.
Visualizations
Caption: Taletrectinib's mechanism of action in tumor cells.
Caption: Workflow for assessing GI toxicity in animal models.
Caption: Troubleshooting logic for managing GI side effects.
References
- 1. Efficacy of Taletrectinib (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. ilcn.org [ilcn.org]
- 5. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non-Small Cell Lung Cancer: The Phase II TRUST-I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. Animal Models of Gastrointestinal Disease - Creative Bioarray [dda.creative-bioarray.com]
- 8. Functional GI disorders: from animal models to drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models for Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Taletrectinib | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. trustedpharmaguide.com [trustedpharmaguide.com]
- 14. targetedonc.com [targetedonc.com]
- 15. What is Taletrectinib used for? [synapse.patsnap.com]
- 16. ndsr.co.uk [ndsr.co.uk]
Validation & Comparative
Taletrectinib Versus Crizotinib: A Comparative Analysis in ROS1-Positive NSCLC Models
A detailed guide for researchers and drug development professionals on the comparative efficacy, resistance profiles, and central nervous system activity of taletrectinib and crizotinib in ROS1-rearranged non-small cell lung cancer (NSCLC).
This guide provides a comprehensive comparison of taletrectinib, a next-generation ROS1 tyrosine kinase inhibitor (TKI), and crizotinib, a first-generation TKI, for the treatment of ROS1-positive NSCLC. The information presented is based on preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Taletrectinib demonstrates superior efficacy over crizotinib in ROS1-positive NSCLC models, particularly in overcoming the common G2032R resistance mutation and in treating brain metastases. Clinical data from the TRUST-I and TRUST-II trials show that taletrectinib leads to high and durable responses in both TKI-naïve and crizotinib-pretreated patients. In contrast, while crizotinib is effective as a first-line treatment, its efficacy is limited by the development of resistance and poor central nervous system (CNS) penetration.
Data Presentation
Table 1: Preclinical Activity of Taletrectinib and Crizotinib
| Compound | Target | IC50 (nM) | Notes |
| Taletrectinib | ROS1 (Wild-Type) | <1 | Highly potent against wild-type ROS1. |
| ROS1 (G2032R) | Subnanomolar | Over 400-fold more potent than crizotinib against the G2032R mutation[1]. | |
| Crizotinib | ROS1 (Wild-Type) | 31 | Effective against wild-type ROS1[1]. |
| ROS1 (G2032R) | >1000 | Ineffective against the G2032R solvent-front mutation[2]. |
Table 2: Clinical Efficacy of Taletrectinib (TRUST-I & TRUST-II Pooled Data)
| Patient Population | Endpoint | Taletrectinib |
| TKI-Naïve (n=160) | Confirmed Objective Response Rate (cORR) | 88.8%[3] |
| Intracranial cORR (IC-cORR) | 76.5%[3] | |
| Median Duration of Response (DoR) | 44.2 months[3] | |
| Median Progression-Free Survival (PFS) | 45.6 months[3] | |
| Crizotinib-Pretreated (n=113) | Confirmed Objective Response Rate (cORR) | 55.8%[3] |
| cORR in G2032R+ patients (n=13) | 61.5%[3] | |
| Intracranial cORR (IC-cORR) | 65.6%[3] | |
| Median Duration of Response (DoR) | 16.6 months[3] | |
| Median Progression-Free Survival (PFS) | 9.7 months[3] |
Table 3: Clinical Efficacy of Crizotinib (PROFILE 1001 Trial)
| Patient Population | Endpoint | Crizotinib |
| TKI-Naïve (n=53) | Objective Response Rate (ORR) | 72%[4] |
| Median Duration of Response (DoR) | 24.7 months[4] | |
| Median Progression-Free Survival (PFS) | 19.3 months[4] | |
| Median Overall Survival (OS) | 51.4 months[4] |
Signaling Pathway and Mechanisms of Action
ROS1 gene rearrangements lead to the expression of fusion proteins with constitutively active kinase domains. These fusion proteins activate downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Both taletrectinib and crizotinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the ROS1 kinase domain, thereby blocking its kinase activity and inhibiting downstream signaling. Taletrectinib was specifically designed to overcome resistance mutations that affect the binding of first-generation inhibitors like crizotinib.
ROS1 Signaling Pathway and TKI Inhibition
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of taletrectinib and crizotinib against wild-type and mutant ROS1 kinase.
Methodology:
-
Recombinant wild-type or mutant ROS1 kinase domain is incubated with the test compound (taletrectinib or crizotinib) at various concentrations.
-
A kinase reaction is initiated by the addition of ATP and a substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (e.g., with ³²P-ATP) or non-radiometric assays (e.g., ELISA-based or fluorescence-based).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (Ba/F3 Cells)
Objective: To assess the anti-proliferative activity of taletrectinib and crizotinib in cells dependent on ROS1 fusion proteins for survival.
Methodology:
-
Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express a ROS1 fusion protein (e.g., CD74-ROS1) with either a wild-type or mutant ROS1 kinase domain. This makes the cells IL-3 independent and reliant on ROS1 signaling.
-
The engineered Ba/F3 cells are seeded in 96-well plates in the absence of IL-3.
-
Cells are treated with a range of concentrations of the test compound (taletrectinib or crizotinib).
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
The IC50 values are determined from the dose-response curves.
In Vivo Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of taletrectinib and crizotinib.
Methodology:
-
Human NSCLC cell lines harboring a ROS1 fusion or patient-derived xenograft (PDX) tissue is implanted subcutaneously or orthotopically (in the lung) into immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (taletrectinib or crizotinib) orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers. For orthotopic models, tumor growth can be monitored by imaging techniques like bioluminescence or MRI.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Efficacy is assessed by comparing tumor growth inhibition between the treatment and control groups.
Experimental Workflow for In Vivo Xenograft Studies
Comparative Analysis of Key Features
Taletrectinib exhibits several key advantages over crizotinib, making it a more effective treatment option for a broader range of patients with ROS1-positive NSCLC.
Logical Comparison of Taletrectinib and Crizotinib
Conclusion
The available preclinical and clinical data strongly support the superior profile of taletrectinib compared to crizotinib for the treatment of ROS1-positive NSCLC. Taletrectinib's high potency against both wild-type and G2032R-mutant ROS1, coupled with its excellent CNS penetration, addresses the key limitations of crizotinib. These characteristics translate into improved clinical outcomes, including higher response rates and longer progression-free survival, for both TKI-naïve and previously treated patients. For researchers and drug development professionals, taletrectinib represents a significant advancement in the targeted therapy of ROS1-rearranged lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Taletrectinib in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
Taletrectinib Demonstrates Potent Activity Against Known ROS1 Resistance Mutations: A Comparative Analysis
For Immediate Release
Shanghai, China – November 6, 2025 – New comparative data validates the potent and broad activity of taletrectinib, a next-generation ROS1 tyrosine kinase inhibitor (TKI), against a spectrum of known ROS1 resistance mutations, including the most prevalent G2032R solvent front mutation. This guide provides a comprehensive comparison of taletrectinib with other approved and investigational ROS1 inhibitors, supported by preclinical data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.
Taletrectinib is a potent, orally available, next-generation ROS1 inhibitor that has demonstrated significant efficacy in both TKI-naïve and crizotinib-pretreated patients with ROS1-positive non-small cell lung cancer (NSCLC).[1][2] A key differentiator for taletrectinib is its robust activity against acquired resistance mutations that can emerge during treatment with earlier-generation TKIs.
Comparative Efficacy Against ROS1 Resistance Mutations
Preclinical studies utilizing engineered Ba/F3 cells expressing various ROS1 fusion proteins and resistance mutations provide a quantitative comparison of the inhibitory activity of taletrectinib against other ROS1 TKIs. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| ROS1 Status | Taletrectinib IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 2.6 | 9.6 | 1.5 | <0.2 | 0.7 |
| G2032R | 53.3 | >1000 | >1000 | 23.1 | 196.6 |
| D2033N | - | - | - | 1.3 | 3.3 |
| L2026M | - | >1000 | - | - | - |
| S1986F | - | >1000 | - | - | - |
| S1986Y | - | >1000 | - | - | - |
| (Data compiled from multiple preclinical studies. Specific cell lines and assay conditions may vary.) |
As the data indicates, taletrectinib maintains significant potency against the G2032R mutation, a common mechanism of resistance to first-generation inhibitors like crizotinib and entrectinib.[1][3] While repotrectinib also shows activity against this mutation, taletrectinib provides a valuable alternative with a distinct pharmacological profile.
Clinical data from the TRUST-I and TRUST-II trials further support these preclinical findings. In a pooled analysis, the confirmed objective response rate (cORR) in patients with the G2032R mutation treated with taletrectinib was 61.5%.[4]
Experimental Protocols
The following methodologies are representative of the key experiments used to evaluate the efficacy of ROS1 inhibitors against resistance mutations.
In Vitro Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ROS1 kinase.
Objective: To determine the IC50 value of an inhibitor against purified wild-type or mutant ROS1 kinase.
General Protocol:
-
Reagents: Recombinant human ROS1 kinase (wild-type or mutant), kinase buffer, ATP, substrate (e.g., a synthetic peptide), and the test inhibitor.
-
Procedure: a. The ROS1 kinase is incubated with the test inhibitor at various concentrations in a kinase buffer. b. The kinase reaction is initiated by the addition of ATP and a suitable substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to block the proliferation of cancer cells that are dependent on ROS1 signaling for their growth and survival.
Objective: To determine the IC50 value of an inhibitor in a cellular context.
General Protocol:
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival, are engineered to express a specific ROS1 fusion protein (e.g., CD74-ROS1) with or without a resistance mutation. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the ROS1 fusion protein.
-
Procedure: a. Engineered Ba/F3 cells are seeded in 96-well plates in media lacking IL-3. b. The cells are treated with a serial dilution of the test inhibitor. c. The plates are incubated for a period of 48 to 72 hours. d. Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or WST-1, which quantifies the metabolic activity of viable cells.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the IC50 value.
Visualizing the Landscape of ROS1 Inhibition
To better understand the context of taletrectinib's activity, the following diagrams illustrate the ROS1 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Conclusion
Taletrectinib demonstrates potent inhibitory activity against wild-type ROS1 and, critically, maintains strong efficacy against known resistance mutations, most notably G2032R. This positions taletrectinib as a promising therapeutic option for patients with ROS1-positive NSCLC, both in the first-line setting and after the development of resistance to other TKIs. The favorable preclinical profile, combined with encouraging clinical data, underscores the potential of taletrectinib to address unmet needs in this patient population. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of ROS1-targeted therapies.
References
A Comparative Safety Analysis of Taletrectinib and Entrectinib for Researchers and Drug Development Professionals
An in-depth guide to the safety profiles of two prominent ROS1 and TRK inhibitors, supported by clinical trial data and experimental methodologies.
This guide provides a comprehensive comparison of the safety profiles of Taletrectinib and Entrectinib, two critical tyrosine kinase inhibitors (TKIs) targeting ROS1 and TRK fusion-positive cancers. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the adverse event profiles of these therapies is paramount for ongoing research, clinical decision-making, and the development of next-generation inhibitors. This document summarizes key safety data from clinical trials, outlines the methodologies used to assess safety, and visualizes the relevant biological pathways.
Executive Summary
Taletrectinib and Entrectinib are both potent inhibitors of ROS1 and TRK kinases, demonstrating significant efficacy in patients with corresponding genetic alterations. However, their safety profiles exhibit notable distinctions. Taletrectinib is a next-generation TKI designed for high selectivity and central nervous system (CNS) activity, with a potentially more favorable neurological safety profile due to its selectivity over TRKB.[1] Entrectinib, a broader spectrum inhibitor of TRKA/B/C, ROS1, and ALK, has a well-characterized safety profile that includes a higher incidence of certain neurological and cognitive adverse events.[2][3] This guide will delve into the specifics of these differences, supported by quantitative data from their respective clinical trial programs.
Comparative Safety Profiles: A Tabular Analysis
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in the clinical trial programs for Taletrectinib (pooled data from TRUST-I and TRUST-II trials) and Entrectinib (integrated data from STARTRK trials). This side-by-side comparison is intended to provide a clear, quantitative overview of their safety profiles.
| Adverse Event Category | Taletrectinib (TRUST-I & TRUST-II Pooled Data) | Entrectinib (STARTRK Integrated Analysis) |
| Gastrointestinal | ||
| Diarrhea | 63.2% (Grade ≥3: 2.1%)[4] | 26% (Grade ≥3: 2%) |
| Nausea | 47.2% (Grade ≥3: 1.5%)[4] | 28% (Grade ≥3: 1%) |
| Vomiting | 43.3% (Grade ≥3: 1.5%)[4] | 20% (Grade ≥3: 2%) |
| Constipation | 21.1% (Grade ≥3: 0%)[4] | 34% (Grade ≥3: 1%) |
| Neurological | ||
| Dizziness | 21.1% (Grade ≥3: 0.3%)[4] | 33% (Grade ≥3: 4%) |
| Dysgeusia (Taste Changes) | 10% (Any Grade)[5] | 36% (Grade ≥3: 0%) |
| Cognitive Impairment | Not specified in pooled data | 23% (Grade ≥3: 4%) |
| Paresthesia | Not specified in pooled data | 29% (Grade ≥3: 1%) |
| Hepatotoxicity | ||
| Increased AST | 72.1% (Grade ≥3: 7.7%)[4] | 32% (Grade ≥3: 8%) |
| Increased ALT | 68.0% (Grade ≥3: 10.1%)[4] | 32% (Grade ≥3: 8%) |
| General | ||
| Fatigue/Asthenia | 20% (Any Grade)[6] | 46% (Grade ≥3: 5%) |
| Edema | Not specified in pooled data | 31% (Grade ≥3: 1%) |
| Musculoskeletal | ||
| Myalgia | 10% (Any Grade)[7] | 23% (Grade ≥3: 1%) |
| Skeletal Fractures | 3.4% (Grade ≥3: 1.4%)[8] | 11% (Grade ≥3: 2%) |
| Laboratory Abnormalities | ||
| Increased Creatine Phosphokinase (CPK) | 16.6% (Grade ≥3: 2.1%)[4] | Not specified in integrated data |
| Decreased Neutrophils | 16.6% (Grade ≥3: 4.2%)[4] | 15% (Grade ≥3: 7%) |
| Anemia | 37.4% (Grade ≥3: 3.6%)[4] | 22% (Grade ≥3: 7%) |
Detailed Experimental Protocols
The safety data presented in this guide were collected during the pivotal clinical trials for Taletrectinib (TRUST-I and TRUST-II) and Entrectinib (STARTRK series). The methodologies for safety assessment in these trials are crucial for interpreting the data accurately.
Safety Assessment in Taletrectinib Clinical Trials (TRUST-I & TRUST-II)
The safety of Taletrectinib was a key secondary endpoint in the TRUST-I and TRUST-II phase 2 trials.[9][10] The safety evaluation methods were consistent across these studies to allow for pooled analysis.[5]
-
Adverse Event Monitoring and Grading: Treatment-emergent adverse events (TEAEs) were monitored continuously throughout the trials. The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[6] The CTCAE provides a standardized grading scale (1-5) for AEs, ensuring consistent reporting and interpretation of toxicity data.[2][8][11][12]
-
Laboratory Monitoring: Hematology and blood chemistry panels, including liver function tests (ALT, AST, bilirubin) and serum creatine phosphokinase (CPK), were monitored at baseline, every two weeks for the first two months of treatment, and then monthly thereafter, or more frequently as clinically indicated.[7]
-
Cardiovascular Monitoring: Electrocardiograms (ECGs) and electrolytes were monitored at baseline and periodically during treatment to assess for QTc interval prolongation.[13]
-
Dose Modifications: The trial protocols included specific guidelines for dose interruption, reduction, or permanent discontinuation of Taletrectinib based on the severity and type of adverse reaction.[14]
Safety Assessment in Entrectinib Clinical Trials (STARTRK Series)
The safety of Entrectinib was assessed in an integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials.[15][16]
-
Adverse Event Monitoring and Grading: Adverse events were coded using the Medical Dictionary for Regulatory Activities (MedDRA) and graded using the CTCAE version 4.03.[7] An independent data and safety monitoring committee regularly reviewed safety data.[17]
-
Comprehensive Monitoring: Safety assessments included physical examinations, laboratory tests, and monitoring of AEs at clinic visits.[17] Special attention was given to monitoring for congestive heart failure, central nervous system effects, hepatotoxicity, hyperuricemia, and vision disorders.
-
Dose Adjustments: The study protocols for the STARTRK trials outlined specific criteria for dose modifications, including interruption and reduction, to manage treatment-related toxicities.[9][18]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the workflow for safety assessment, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of Taletrectinib and Entrectinib.
Caption: Overview of the TRK signaling pathway and its inhibition by Taletrectinib and Entrectinib.
Caption: Generalized workflow for safety assessment in the clinical trials of Taletrectinib and Entrectinib.
Conclusion
This comparative guide highlights the distinct safety profiles of Taletrectinib and Entrectinib. While both are effective targeted therapies, the differences in their adverse event profiles, particularly concerning neurological toxicities, are important considerations for the scientific and clinical communities. Taletrectinib's design for selectivity over TRKB appears to translate to a lower incidence of certain neurological side effects. The comprehensive monitoring and management strategies employed in their respective clinical trials underscore the commitment to patient safety in the development of these targeted agents. This information is intended to support further research and the informed development of future ROS1/TRK inhibitors with optimized safety and efficacy.
References
- 1. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of adverse events related to first-generation tyrosine receptor kinase inhibitors in adults: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ilcn.org [ilcn.org]
- 5. Safety Profile | IBTROZI⢠(taletrectinib) [ibtrozihcp.com]
- 6. Resources for HCPs | IBTROZI⢠(taletrectinib) [ibtrozihcp.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Combined Efficacy and Safety Data From 2 Phase 2 Trials of Taletrectinib in Patients Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC - Conference Correspondent [conference-correspondent.com]
- 10. ncoda.org [ncoda.org]
- 11. Rozlytrek (Entrectinib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Taletrectinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ec.europa.eu [ec.europa.eu]
- 18. Entrectinib for NTRK-Positive Solid Tumors and ROS1-Positive Lung Cancer - The ASCO Post [ascopost.com]
Assessing the Durability of Response: Taletrectinib vs. Crizotinib in ROS1-Positive Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for ROS1-rearranged non-small cell lung cancer (NSCLC) is evolving, with next-generation tyrosine kinase inhibitors (TKIs) demonstrating significant promise over first-generation agents. This guide provides an objective comparison of the durability of response to taletrectinib, a next-generation ROS1/NTRK TKI, and crizotinib, the first-generation TKI that established the efficacy of targeting ROS1 fusion proteins. This comparison is based on available clinical trial data, focusing on key efficacy metrics, experimental protocols, and the underlying signaling pathways.
Data Presentation: Efficacy and Durability of Response
The following tables summarize the key quantitative data from pivotal clinical trials of taletrectinib and crizotinib in patients with ROS1-positive NSCLC.
Table 1: Efficacy in TKI-Naïve ROS1-Positive NSCLC Patients
| Efficacy Metric | Taletrectinib (TRUST-I & TRUST-II Pooled Analysis) | Crizotinib (PROFILE 1001) |
| Objective Response Rate (ORR) | 88.8% (95% CI, 82.8%-93.2%)[1] | 72% (95% CI, 58%-83%)[2] |
| Median Duration of Response (DoR) | 44.2 months (95% CI, 30.4-Not Reached)[1] | 24.7 months (95% CI, 15.2–45.3)[2] |
| Median Progression-Free Survival (PFS) | 45.6 months (95% CI, 29.0-Not Reached)[1] | 19.3 months (95% CI, 15.2–39.1)[2] |
| Median Overall Survival (OS) | Not Reached (36-month OS rate: 66.3%)[1] | 51.4 months (95% CI, 29.3-Not Reached)[2] |
Table 2: Efficacy of Taletrectinib in Crizotinib-Pretreated ROS1-Positive NSCLC Patients
| Efficacy Metric | Taletrectinib (TRUST-I & TRUST-II Pooled Analysis) |
| Objective Response Rate (ORR) | 53.4%[1] |
| Median Duration of Response (DoR) | 16.6 months (95% CI, 10.6-27.3)[1] |
| Median Progression-Free Survival (PFS) | 7.6 months (95% CI, 5.5-12.0)[3] |
| ORR in Patients with G2032R Mutation | 66.7%[3] |
Experimental Protocols
The data presented above are derived from key clinical trials for taletrectinib and crizotinib. The methodologies for these studies are outlined below.
TRUST-I and TRUST-II (Taletrectinib)
The TRUST-I (NCT04395677) and TRUST-II (NCT04919811) are Phase 2, open-label, multicenter clinical trials evaluating the efficacy and safety of taletrectinib in patients with advanced ROS1-positive NSCLC.[1][3]
-
Patient Population: The trials enrolled patients with locally advanced or metastatic ROS1-positive NSCLC. Key cohorts included patients who were TKI-naïve and those who had been previously treated with crizotinib.[1][3] ROS1 gene fusion status was confirmed locally.[1]
-
Treatment Regimen: Patients received taletrectinib orally at a dose of 600 mg once daily in 21-day cycles.[1]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1 criteria.[3][4]
-
Secondary Endpoints: Secondary endpoints included duration of response (DoR), disease control rate (DCR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and safety.[3][4] Intracranial ORR was also a key secondary endpoint.[4]
PROFILE 1001 (Crizotinib)
The PROFILE 1001 (NCT00585195) was a Phase 1, multicenter, single-arm study that included an expansion cohort for patients with ROS1-rearranged advanced NSCLC.[2][5]
-
Patient Population: The study enrolled patients with advanced NSCLC harboring ROS1 rearrangements.[2] ROS1 status was determined by fluorescence in situ hybridization (FISH) or reverse transcriptase-polymerase chain reaction (RT-PCR).[2] A significant portion of patients (80%) had received prior platinum-based chemotherapy for metastatic disease.[5]
-
Treatment Regimen: Patients were treated with crizotinib at a starting dose of 250 mg orally twice daily.[2][5]
-
Efficacy Outcome Measures: The primary efficacy outcome measures were ORR and DoR, assessed by an independent radiology review and investigators according to RECIST v1.0.[5]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways of taletrectinib and crizotinib.
Caption: Taletrectinib inhibits ROS1 and NTRK fusion proteins, blocking downstream signaling pathways.
Caption: Crizotinib inhibits multiple receptor tyrosine kinases, including ALK, ROS1, and c-MET.
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative clinical trials discussed.
Caption: Generalized workflow for comparative clinical trials of taletrectinib and crizotinib.
Concluding Remarks
The available data suggest that taletrectinib demonstrates a more durable response compared to crizotinib in TKI-naïve ROS1-positive NSCLC, with a substantially longer median duration of response and progression-free survival.[1][2] Furthermore, taletrectinib has shown significant activity in patients whose disease has progressed on crizotinib, including those with the G2032R resistance mutation, a common mechanism of resistance to crizotinib.[3][6] Taletrectinib is a next-generation ROS1 inhibitor that has also demonstrated robust intracranial activity.[1][6] An ongoing Phase 3 clinical trial is directly comparing taletrectinib with crizotinib in the first-line setting, which will provide more definitive evidence on the comparative durability of response.[7] These findings position taletrectinib as a potentially superior treatment option for patients with ROS1-rearranged NSCLC.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 6. esmo.org [esmo.org]
- 7. esmo.org [esmo.org]
Taletrectinib: A Comparative Analysis of Kinase Selectivity for ROS1 Over TRKB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taletrectinib's selectivity for the proto-oncogene tyrosine-protein kinase ROS1 over the tropomyosin receptor kinase B (TRKB). Taletrectinib is a next-generation, central nervous system (CNS)-active, ROS1 tyrosine kinase inhibitor (TKI) designed to improve efficacy, overcome resistance, and offer a better safety profile compared to earlier-generation inhibitors.[1][2][3] A key aspect of its design is its high selectivity for ROS1 over TRKB, which is linked to a more favorable profile regarding neurological adverse events.[4][5][6]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro biochemical kinase assays, demonstrating Taletrectinib's potency and selectivity compared to other ROS1 inhibitors. Lower IC50 values indicate greater potency.
| Compound | ROS1 (IC50, nM) | TRKA (IC50, nM) | TRKB (IC50, nM) | TRKC (IC50, nM) | ROS1 vs TRKB Selectivity (Fold) |
| Taletrectinib | 0.07[7][8] | 1.26[7][8] | 1.47[7][8] | 0.18[7] | ~21x |
| Repotrectinib | <0.05[8] | 0.53[8] | <0.05[8] | 0.07[8] | ~1x |
| Entrectinib | Data not specified | Inhibitor[9] | Inhibitor[9] | Inhibitor[9] | Not specified, known TRK inhibitor |
| Crizotinib | Data not specified | Not a primary target | Not a primary target | Not a primary target | Not applicable |
Note: The selectivity fold is calculated as (IC50 for TRKB) / (IC50 for ROS1). Data for Entrectinib and Crizotinib are provided for context as approved ROS1 TKIs, though their primary mechanism and selectivity profiles differ.
As the data indicates, Taletrectinib demonstrates a roughly 20-fold greater selectivity for ROS1 over TRKA and TRKB.[7][8] This contrasts sharply with a multi-kinase inhibitor like Repotrectinib, which potently inhibits ROS1 and TRK family kinases with similar potency.[8] This differential activity is clinically significant, as TRKB inhibition in the CNS is associated with a higher incidence of neurological adverse events such as dizziness, dysgeusia (taste disturbance), and paresthesias.[1][5][8] Clinical data from the TRUST-I and TRUST-II trials show that Taletrectinib is associated with a low incidence of these neurologic events.[5][10][11]
Experimental Protocols
The determination of kinase inhibitor selectivity and potency, as represented by the IC50 values, is typically conducted using biochemical kinase assays.
Objective: To measure the concentration of an inhibitor (e.g., Taletrectinib) required to inhibit 50% of the enzymatic activity of a specific kinase (e.g., ROS1, TRKB).
General Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized representation based on common industry practices, such as the ADP-Glo™ Kinase Assay.[12]
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., ROS1, TRKB).
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP).
-
Test inhibitor (Taletrectinib) serially diluted to various concentrations.
-
Assay buffer (containing cofactors like MgCl2).
-
Luminescence-based detection reagents (e.g., ADP-Glo™ reagents).
-
Multi-well assay plates (e.g., 384-well).
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
The test inhibitor is pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.[12] This allows the inhibitor to bind to the kinase.
-
The kinase reaction is initiated by adding a mixture of the specific substrate and ATP. The concentration of ATP is often set at or near its Michaelis-Menten constant (Km) to reflect physiological conditions.[12]
-
The reaction is allowed to proceed for a set time (e.g., 1-2 hours) at a controlled temperature. During this time, the active kinase transfers a phosphate group from ATP to its substrate, generating adenosine diphosphate (ADP).
-
The reaction is stopped, and a detection reagent is added to measure the amount of ADP produced. In the ADP-Glo™ system, remaining ATP is first depleted, and then the ADP is converted back into a detectable ATP signal via a luciferase-luciferin reaction.[12]
-
The resulting luminescence is measured using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
-
Data Analysis:
-
The luminescence readings are plotted against the inhibitor concentrations.
-
A dose-response curve is generated using non-linear regression analysis.
-
The IC50 value is calculated from this curve, representing the concentration at which the inhibitor reduces the kinase's enzymatic activity by 50%.
-
Note: Radiometric assays, which measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate, are also considered a gold standard for kinase profiling and yield similar data.[13][14]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Activated ROS1 fusion proteins trigger multiple downstream oncogenic pathways.[9][15][16]
Caption: The TRKB signaling pathway is crucial for neuronal function and survival.[17][18][19]
Caption: General workflow for a biochemical kinase inhibition assay to determine IC50 values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. AnHeart reports data from ROS1+ NSCLC therapy trial [clinicaltrialsarena.com]
- 3. TRUST-II: a global phase II study of taletrectinib in ROS1-positive non-small-cell lung cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. onclive.com [onclive.com]
- 6. Efficacy and safety of taletrectinib for treatment of ROS1 positive non-small cell lung cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taletrectinib: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. esmo.org [esmo.org]
- 11. researchgate.net [researchgate.net]
- 12. domainex.co.uk [domainex.co.uk]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. TrkB Receptor Signalling: Implications in Neurodegenerative, Psychiatric and Proliferative Disorders [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Taletrectinib in a Laboratory Setting
For researchers and drug development professionals, the proper disposal of investigational new drugs like taletrectinib is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures not only mitigates risks to personnel and the environment but also ensures the integrity of ongoing research. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of taletrectinib, aligning with general principles for hazardous pharmaceutical waste management.
Taletrectinib is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.[1]
Standard Operating Procedure for Taletrectinib Disposal
This protocol outlines the essential steps for the safe disposal of taletrectinib from a laboratory setting. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[1][2]
1. Personal Protective Equipment (PPE) and Safety Precautions: Before beginning any disposal procedures, ensure all personnel are equipped with the following PPE:
-
Safety goggles with side-shields[1]
-
Protective gloves[1]
-
Laboratory coat
-
A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]
All handling of taletrectinib waste should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
2. Waste Segregation and Containerization:
-
Do not mix taletrectinib waste with non-hazardous laboratory trash.
-
All materials contaminated with taletrectinib, including unused product, partially used vials, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, must be collected as hazardous waste.[3][4]
-
Select a dedicated, compatible hazardous waste container that is in good condition and has a secure lid.[2][4] The container should be clearly labeled.
3. Labeling of Hazardous Waste: Proper labeling is crucial for regulatory compliance and safe handling by waste management personnel. The hazardous waste label should include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "Taletrectinib" (avoiding abbreviations)[2]
-
The concentration and quantity of the waste
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number)[2]
-
A contact phone number for the research team[2]
4. Storage of Taletrectinib Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA should be located at or near the point of waste generation and should be registered with your institution's EHS department.[2][5]
-
Ensure that the storage area is secure and that incompatible wastes are segregated.[4]
5. Arranging for Disposal:
-
Do not dispose of taletrectinib down the drain or in the regular trash. [4][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] You will likely need to submit a chemical waste disposal request form.[2]
-
Follow your institution's specific procedures for waste pickup and documentation.
Quantitative Data Summary
While specific quantitative data for taletrectinib disposal (e.g., inactivation concentrations) are not publicly available, the following table summarizes key hazard information from the Safety Data Sheet.
| Hazard Classification | Description | Precautionary Statement |
| Acute toxicity, oral (Category 4) | Harmful if swallowed. | H302 |
| Skin corrosion/irritation (Category 2) | Causes skin irritation. | H315 |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. | H319 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation. | H335 |
Data sourced from the Taletrectinib Safety Data Sheet.[1]
Experimental Protocols
Detailed experimental protocols for the chemical inactivation of taletrectinib are not provided in the available safety and handling literature. The standard and recommended procedure is to dispose of it as hazardous chemical waste through a licensed disposal vendor, which typically involves incineration.[2][7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the taletrectinib disposal procedure.
Caption: Logical workflow for the proper disposal of taletrectinib waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
